molecular formula C15H22N2O2 B584754 3-Hydroxy Mepivacaine CAS No. 37055-90-6

3-Hydroxy Mepivacaine

カタログ番号: B584754
CAS番号: 37055-90-6
分子量: 262.353
InChIキー: DVENKGUHBZKQPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy Mepivacaine is a primary metabolite of Mepivacaine, an amide-type local anesthetic. This compound is offered as a high-purity reference standard for research and analytical applications. Mepivacaine works by blocking voltage-gated sodium channels in neuronal cell membranes, inhibiting the initiation and conduction of nerve impulses and leading to a reversible local anesthesia. RESEARCH APPLICATIONS: The main application of 3-Hydroxy Mepivacaine is in the field of forensic science and clinical toxicology, where it is used as a reference standard in analytical techniques to confirm the presence of Mepivacaine in biological samples. Studying this metabolite is also valuable for pharmacokinetic research, helping to understand the metabolism and elimination pathways of the parent drug. Mepivacaine is extensively metabolized in the liver, and only 5-10% is excreted unchanged in urine. SAFETY AND HANDLING: This product is strictly labeled "For Research Use Only." It is not intended for direct diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

特性

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVENKGUHBZKQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857723
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37055-90-6
Record name N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy Mepivacaine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of 3-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic Mepivacaine. The synthesis of this reference standard is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This document details the strategic chemical transformations, step-by-step experimental protocols, and the underlying scientific rationale for the proposed synthetic route.

Introduction and Strategic Overview

Mepivacaine, chemically known as N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, is a widely used local anesthetic of the amide type.[1][2] Its metabolism in the liver leads to the formation of several metabolites, with 3-Hydroxy Mepivacaine being a significant product of aromatic hydroxylation.[3] The availability of a pure reference standard of this metabolite is essential for its accurate identification and quantification in biological matrices.

The synthetic strategy presented herein is a multi-step process designed to be both efficient and regioselective. The core of this strategy involves the synthesis of a key hydroxylated aromatic precursor, 3-amino-2,6-dimethylphenol, followed by its coupling with a suitably activated N-methylpipecolic acid derivative.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_precursor Part 1: Synthesis of 3-Amino-2,6-dimethylphenol cluster_coupling Part 2: Amide Coupling 2,6-Dimethylaniline 2,6-Dimethylaniline 3-Nitro-2,6-dimethylaniline 3-Nitro-2,6-dimethylaniline 2,6-Dimethylaniline->3-Nitro-2,6-dimethylaniline Nitration 3-Amino-2,6-dimethylaniline 3-Amino-2,6-dimethylaniline 3-Nitro-2,6-dimethylaniline->3-Amino-2,6-dimethylaniline Reduction 3-Diazonium-2,6-dimethylaniline_salt 3-Diazonium-2,6-dimethylaniline_salt 3-Amino-2,6-dimethylaniline->3-Diazonium-2,6-dimethylaniline_salt Diazotization 3-Amino-2,6-dimethylphenol 3-Amino-2,6-dimethylphenol 3-Diazonium-2,6-dimethylaniline_salt->3-Amino-2,6-dimethylphenol Sandmeyer-type Hydroxylation 3-Hydroxy_Mepivacaine 3-Hydroxy_Mepivacaine 3-Amino-2,6-dimethylphenol->3-Hydroxy_Mepivacaine Amide Bond Formation N-Methyl-2-pipecolic_acid N-Methyl-2-pipecolic_acid Activated_N-Methyl-2-pipecolic_acid Activated_N-Methyl-2-pipecolic_acid N-Methyl-2-pipecolic_acid->Activated_N-Methyl-2-pipecolic_acid Activation (e.g., SOCl2) Activated_N-Methyl-2-pipecolic_acid->3-Hydroxy_Mepivacaine

Figure 1: Proposed overall synthetic workflow for 3-Hydroxy Mepivacaine.

Synthesis of the Key Intermediate: 3-Amino-2,6-dimethylphenol

The regioselective introduction of a hydroxyl group at the 3-position of the 2,6-dimethylaniline core is the most critical challenge in this synthesis. A plausible approach involves a series of well-established aromatic transformations.

Step 1: Nitration of 2,6-Dimethylaniline

The initial step is the nitration of commercially available 2,6-dimethylaniline. Due to the ortho- and para-directing nature of the amino group, direct nitration would likely yield the 4-nitro derivative as the major product. To achieve nitration at the 3-position, the strong directing effect of the amino group must be mitigated. This is accomplished by first protecting the amino group as an acetamide.

Protocol:

  • Acetylation of 2,6-Dimethylaniline: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. Heat the mixture to reflux for 2-3 hours to ensure complete formation of N-(2,6-dimethylphenyl)acetamide.[4]

  • Nitration of N-(2,6-dimethylphenyl)acetamide: Cool the reaction mixture in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C. The acetylamino group, being less activating than the amino group, will direct nitration to the meta-position (relative to the acetylamino group), yielding N-(3-nitro-2,6-dimethylphenyl)acetamide.

  • Hydrolysis of the Acetamide: After the nitration is complete, carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the nitrated acetamide. Collect the solid by filtration and wash with cold water. Subsequently, hydrolyze the acetamide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 3-nitro-2,6-dimethylaniline.

Step 2: Reduction of 3-Nitro-2,6-dimethylaniline

The nitro group of 3-nitro-2,6-dimethylaniline is then reduced to an amino group to form 3-amino-2,6-dimethylaniline.

Protocol:

  • Dissolve 3-nitro-2,6-dimethylaniline in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in concentrated hydrochloric acid can be employed.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure to obtain crude 3-amino-2,6-dimethylaniline.

Step 3: Diazotization and Hydroxylation (Sandmeyer-type Reaction)

The final step in the synthesis of the key intermediate is the conversion of the newly introduced amino group into a hydroxyl group via a Sandmeyer-type reaction.[5][6]

Protocol:

  • Diazotization: Dissolve the crude 3-amino-2,6-dimethylaniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C. This will form the corresponding diazonium salt.

  • Hydroxylation: In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) in dilute sulfuric acid and heat it to boiling.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper sulfate solution. The diazonium group will be replaced by a hydroxyl group, with the evolution of nitrogen gas.

  • After the addition is complete, continue heating for a short period to ensure complete reaction.

  • Cool the reaction mixture and extract the product, 3-amino-2,6-dimethylphenol, with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of the Piperidine Moiety and Amide Coupling

With the hydroxylated aromatic amine in hand, the next phase involves its coupling with the N-methylated piperidine carboxylic acid.

Step 4: Preparation of N-Methyl-2-pipecoloyl Chloride Hydrochloride

For efficient amide bond formation, N-methyl-2-pipecolic acid is converted to its more reactive acyl chloride derivative.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend N-methyl-2-pipecolic acid in a suitable solvent like dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-methyl-2-pipecoloyl chloride hydrochloride as a solid, which can be used in the next step without further purification.

Step 5: Amide Coupling to form 3-Hydroxy Mepivacaine

This final step involves the coupling of the two key intermediates.

Protocol:

  • Dissolve 3-amino-2,6-dimethylphenol in a suitable aprotic solvent, such as DCM or tetrahydrofuran (THF), containing a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the crude N-methyl-2-pipecoloyl chloride hydrochloride in the same solvent.

  • Allow the reaction to proceed at room temperature overnight with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Hydroxy Mepivacaine.

Purification and Characterization

The final product must be rigorously purified and characterized to be suitable as a reference standard.

Purification:

  • The crude 3-Hydroxy Mepivacaine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization:

The identity and purity of the synthesized 3-Hydroxy Mepivacaine should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The presence of signals corresponding to the aromatic protons, the methyl groups, the piperidine ring protons, and the hydroxyl proton will be indicative of the correct structure.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, further confirming its elemental composition.[9]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally with a purity of >98% for use as a reference standard.[10][11]

Quantitative Data Summary:

StepStarting MaterialReagentsExpected Yield
1. Nitration N-(2,6-dimethylphenyl)acetamideHNO₃, H₂SO₄60-70%
2. Reduction 3-Nitro-2,6-dimethylanilinePd/C, H₂ or SnCl₂, HCl85-95%
3. Hydroxylation 3-Amino-2,6-dimethylanilineNaNO₂, H₂SO₄; Cu₂O40-50%
4. Acyl Chloride Formation N-Methyl-2-pipecolic acidSOCl₂>95% (crude)
5. Amide Coupling 3-Amino-2,6-dimethylphenolN-Methyl-2-pipecoloyl chloride hydrochloride70-80%

Conclusion

The synthetic pathway detailed in this guide provides a robust and scientifically sound approach for the preparation of 3-Hydroxy Mepivacaine reference standard. By employing a strategic sequence of protection, nitration, reduction, diazotization, and amide coupling, this critical metabolite can be synthesized with a high degree of purity. The availability of this reference standard is indispensable for advancing our understanding of the pharmacology and toxicology of Mepivacaine.

References

  • CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents.
  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents.
  • 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf. Available from: [Link]

  • Sandmeyer reaction - Wikipedia. Available from: [Link]

  • US3714269A - Process for producing 2,6-dimethylphenol - Google Patents.
  • US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents.
  • Sandmeyer reaction - L.S.College, Muzaffarpur. Available from: [Link]

  • Formation of 3-Aminophenols
  • Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF - ResearchGate. Available from: [Link]

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC - NIH. Available from: [Link]

  • 2,6-dimethylaniline - Sciencemadness Discussion Board. Available from: [Link]

  • NMR Spectroscopy for Metabolomics Research - MDPI. Available from: [Link]

  • CN103073483A - Preparation method of mepivacaine and optical enantiomer of... - Google Patents.
  • OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162 - European Commission. Available from: [Link]

  • A versatile route towards 6-arylpipecolic acids - PMC - NIH. Available from: [Link]

  • 3-Hydroxy Mepivacaine | C15H22N2O2 | CID 71748868 - PubChem. Available from: [Link]

  • N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride - PubChem. Available from: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.
  • 2,6-Xylidine - Wikipedia. Available from: [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. Available from: [Link]

  • Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - Department of Pharmacology, University of Alberta.
  • Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.
  • An Introduction to NMR-based Metabolomics and Statistical D
  • NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods - MDPI. Available from: [Link]

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
  • m-NITRODIMETHYLANILINE - Organic Syntheses. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4702-4709. Available from: [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. Available from: [Link]

  • Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC - NIH. Available from: [Link]

  • Reaction for obtaining 2,6-dimethylphenol from phenol and methanol - ResearchGate. Available from: [Link]

  • 3-Hydroxy Mepivacaine | CAS 37055-90-6 - Veeprho. Available from: [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. - ChEMBL. Available from: [Link]

  • Simultaneous Determination of Mepivacaine, Tetracaine, and P-Butylaminobenzoic Acid by High-Performance Liquid Chromatography - PubMed. Available from: [Link]

Sources

Introduction: Beyond Anesthesia - Unraveling the Metabolic Journey of Mepivacaine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Identification of Mepivacaine Metabolites

Mepivacaine, a widely utilized amide-type local anesthetic, is valued for its rapid onset and intermediate duration of action in clinical settings.[1] Marketed under trade names like Carbocaine®, it functions by reversibly blocking sodium channels in neuronal membranes, thereby preventing the initiation and transmission of nerve impulses.[2][3] However, the journey of Mepivacaine in the body does not end at the nerve axon. Once it enters systemic circulation, its pharmacological and toxicological profile is profoundly influenced by its metabolic fate.[4][5] For drug development professionals and researchers, understanding this metabolism is not an academic exercise; it is a critical component of safety assessment, dose selection for special populations (e.g., those with renal or hepatic impairment), and the comprehensive evaluation of a drug's disposition.[5][6]

The liver is the principal site of Mepivacaine metabolism, where it undergoes extensive biotransformation before its subsequent excretion, primarily via the kidneys.[2][4] Only a small fraction (5-10%) of the parent drug is excreted unchanged.[2][4] This guide, written from the perspective of a Senior Application Scientist, provides a technical deep-dive into the established metabolic pathways of Mepivacaine and the robust analytical workflows required for the confident discovery and identification of its metabolites from complex biological matrices. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

Section 1: The Metabolic Fate of Mepivacaine

The biotransformation of Mepivacaine is a detoxification process designed to increase the compound's polarity, facilitating its elimination from the body.[2][7] This is primarily achieved through two key Phase I reactions: aromatic hydroxylation and N-demethylation, followed by Phase II conjugation.[3][6][8]

  • Aromatic Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the aromatic ring of the Mepivacaine molecule. This process, mediated by cytochrome P450 enzymes in the liver, results in the formation of phenolic metabolites. Two primary positional isomers have been identified in humans: 3-hydroxymepivacaine and 4-hydroxymepivacaine.[6][9]

  • N-Demethylation: This involves the removal of the methyl group from the nitrogen atom of the piperidine ring. This biotransformation yields an N-demethylated compound, identified as 2', 6' - pipecoloxylidide.[2][7][10]

  • Phase II Conjugation (Glucuronidation): The hydroxylated metabolites formed in Phase I are highly susceptible to conjugation reactions. They are almost exclusively excreted as their glucuronide conjugates, a process that dramatically increases their water solubility and facilitates renal clearance.[6][7][10]

These pathways are crucial for detoxification, and any impairment in these processes, for instance due to compromised liver function, can lead to the accumulation of the parent drug and an increased risk of systemic toxicity.[5]

G Mepivacaine Mepivacaine (C15H22N2O) Hydroxylation Phase I: Aromatic Hydroxylation (CYP450 Enzymes) Mepivacaine->Hydroxylation Liver Demethylation Phase I: N-Demethylation Mepivacaine->Demethylation Liver Metabolite1 3-Hydroxymepivacaine Hydroxylation->Metabolite1 Metabolite2 4-Hydroxymepivacaine Hydroxylation->Metabolite2 Metabolite3 2', 6' - Pipecoloxylidide (N-demethylated) Demethylation->Metabolite3 Conjugation Phase II: Glucuronidation Metabolite_Conj Hydroxymepivacaine Glucuronides Conjugation->Metabolite_Conj Metabolite1->Conjugation Metabolite2->Conjugation Excretion Renal Excretion Metabolite3->Excretion Metabolite_Conj->Excretion

Fig. 1: Core metabolic pathways of Mepivacaine.

Section 2: Analytical Strategies for Metabolite Identification

The identification of metabolites in biological fluids like plasma and urine presents a significant analytical challenge due to their low concentrations and the complexity of the sample matrix. A robust, multi-step workflow is essential for success. This workflow invariably involves meticulous sample preparation followed by high-sensitivity chromatographic separation and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Elution Elution & Concentration Extraction->Elution LC LC Separation (Reversed-Phase) Elution->LC MS Tandem MS (MS/MS) Detection LC->MS Profiling Metabolite Profiling (Parent vs. Post-dose) MS->Profiling Identification Structural Elucidation (Fragmentation Analysis) Profiling->Identification

Fig. 2: General experimental workflow for Mepivacaine metabolite ID.
Biological Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to remove endogenous interferences (proteins, salts, lipids) that can suppress instrument response and foul the analytical system, while simultaneously concentrating the analytes of interest. Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for this purpose.[11]

Field-Proven Protocol: SPE for Mepivacaine Metabolites from Human Plasma

  • Causality: This protocol uses a polymeric reversed-phase SPE sorbent. Its mechanism relies on hydrophobic interactions to retain Mepivacaine and its less polar metabolites while allowing highly polar matrix components like salts to pass through. The choice of a strong cation exchange mechanism could also be explored for higher selectivity.

  • Sample Pre-treatment:

    • Thaw 200 µL of human plasma sample in a water bath at 37 °C.[12]

    • To precipitate proteins, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Mepivacaine or a structural analog like Lidocaine).[12][13]

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Rationale: Protein precipitation is a critical first step. Proteins can irreversibly bind to the SPE sorbent and the analytical column, degrading performance. Acetonitrile is an effective protein crashing agent.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.

    • Rationale: Conditioning wets the sorbent and activates the stationary phase, ensuring reproducible retention of the analytes. Failure to condition properly leads to poor recovery.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Rationale: A slow flow rate is essential to allow sufficient interaction time between the analytes and the sorbent for effective retention.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Rationale: This wash step removes weakly retained, polar interferences without eluting the target analytes, leading to a cleaner final extract.

  • Elution:

    • Elute the analytes from the cartridge using 1 mL of methanol into a clean collection tube.

    • Rationale: Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing Mepivacaine and its metabolites from the sorbent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

    • Rationale: Evaporation and reconstitution concentrate the sample and ensure it is dissolved in a solvent compatible with the initial chromatographic conditions, promoting sharp peak shapes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[14][15][16] The liquid chromatograph separates the parent drug from its metabolites in time, and the tandem mass spectrometer acts as a highly specific and sensitive detector.

Self-Validating Protocol: LC-MS/MS Analysis

  • Causality: This method uses a reversed-phase C18 column, which separates compounds based on hydrophobicity. Mepivacaine metabolites, being more polar than the parent drug, will typically elute earlier. The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provides two levels of mass filtering (parent ion and fragment ion), ensuring extremely high selectivity and minimizing false positives.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 3.0 mm, 1.7 µm particles).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common mobile phase additive that aids in the protonation of analytes in the ESI source, enhancing signal intensity in positive ion mode.

    • Gradient Elution:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: 5% to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.1-8.0 min: Return to 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Key Parameters:

      • Ion Spray Voltage: +4000 V[12]

      • Source Temperature: 300-500 °C[12]

      • Nebulizing Gas (Gas 1): 40 psi[12]

      • Turbo Gas (Gas 2): 50 psi[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Rationale: ESI in positive mode is ideal for amide-containing compounds like Mepivacaine, which readily accept a proton to form [M+H]+ ions. MRM ensures that only compounds with a specific precursor ion mass that fragment to a specific product ion mass are detected, providing unparalleled selectivity.

Section 3: Data Interpretation and Structural Elucidation

The final step is to analyze the acquired data to identify potential metabolites. This is typically done by comparing chromatograms from pre-dose and post-dose samples. Peaks present only in the post-dose sample are potential metabolites. Their identity is then confirmed by examining their mass spectral data.

The fragmentation of Mepivacaine (m/z 247.3) characteristically yields a major product ion at m/z 98.1, which corresponds to the N-methylated piperidine ring fragment.[12] Metabolites will exhibit predictable mass shifts from the parent drug.

Table 1: Key Mepivacaine Metabolites and their Expected Mass Signatures

Compound NameStructure DescriptionBiotransformationExpected [M+H]+ (m/z)Expected Major Fragment (m/z)
MepivacaineParent Drug-247.398.1
HydroxymepivacaineHydroxyl group on the aromatic ring+ O263.398.1
N-desmethylmepivacaineMethyl group removed from piperidine- CH2233.384.1
Hydroxymepivacaine GlucuronideGlucuronic acid conjugated to -OH+ C6H8O6439.4263.3

Rationale for Fragment Ions: The hydroxymepivacaine metabolite is expected to retain the N-methyl piperidine ring, thus producing the same m/z 98.1 fragment. The N-desmethyl metabolite, lacking the methyl group, would produce a fragment at m/z 84.1. The glucuronide conjugate would be expected to show a neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment corresponding to the protonated hydroxymepivacaine (m/z 263.3).

Conclusion

The discovery and identification of Mepivacaine metabolites is a systematic process that relies on the logical application of robust analytical chemistry principles. It begins with an understanding of the drug's likely metabolic fate, which informs the development of a highly selective sample preparation protocol and a sensitive instrumental method. By combining high-resolution chromatography with the specificity of tandem mass spectrometry, researchers can confidently isolate, detect, and structurally elucidate the key biotransformation products of Mepivacaine. This comprehensive approach is not merely a data generation exercise; it is fundamental to building a complete safety and efficacy profile for this important local anesthetic, ensuring its responsible use in clinical practice.

References

  • CarbocaineTM - Mepivacaine Hydrochloride Injection, USP These solutions are not intended for spinal anesthesia or dental use Rx only. accessdata.fda.gov. [Link]

  • Duan, R. W., Song, J., Li, Y. P., & Xing, C. G. (2017). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Artificial cells, nanomedicine, and biotechnology, 45(8), 1605–1611. Taylor & Francis Online. [Link]

  • Woods, W. E., Chay, S., Houston, T., Todi, F., Holtzman, M., & Tobin, T. (1984). Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Equine veterinary journal, 16(4), 302–306. PubMed. [Link]

  • Mepivacaine. PubChem, National Institutes of Health. [Link]

  • Showing metabocard for Mepivacaine (HMDB0015096). Human Metabolome Database. [Link]

  • de-Sousa, S. A., de-Moraes, N. V., & de-Albuquerque, D. A. (2018). Evaluation of the plasmatic level of mepivacaine in different anatomical regions. Medicina oral, patologia oral y cirugia bucal, 23(1), e41–e46. PMC, National Institutes of Health. [Link]

  • Mepivacaine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Park, G. B., Erdtmansky, P. E., Brown, R. R., Kullberg, M. P., & Edelson, J. (1980). Analysis of mepivacaine, bupivacaine, etidocaine, lidocaine, and tetracaine. Journal of pharmaceutical sciences, 69(5), 603–605. PubMed. [Link]

  • full prescribing information - CARBOCAINE (mepivacaine HCl injection). Pfizer. [Link]

  • Abdel-Rehim, M. (2011). Current Advances in Microextraction by Packed Sorbent (MEPS) for Bioanalysis Applications. LCGC International. [Link]

  • Baniceru, M., Iacob, B. C., & Ochiuz, L. (2021). Chromatographic analysis of local anesthetics in biological samples. Farmacia, 69(3), 421-432. OUCI. [Link]

  • Yilmaz, O., Uzkeser, M., & Kucuk, A. (2012). Mepivacaine-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta. Basic & clinical pharmacology & toxicology, 111(1), 24–29. PubMed. [Link]

  • Gao, H., Wang, Z., Liu, D., & Chen, G. (2019). Synthesis and biological activities of local anesthetics. RSC advances, 9(70), 41038–41046. PMC, National Institutes of Health. [Link]

  • Label: MEPIVACAINE- mepivacaine hydrochloride injection, solution. DailyMed, National Library of Medicine. [Link]

  • Ohshima, T., & Takayasu, T. (1999). Simultaneous determination of local anesthetics including ester-type anesthetics in human plasma and urine by gas chromatography-mass spectrometry with solid-phase extraction. Journal of chromatography. B, Biomedical sciences and applications, 726(1-2), 185–194. PubMed. [Link]

  • Woods, W. E., Chay, S., Houston, T., Todi, F., Holtzman, M., & Tobin, T. (1984). Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Thomas Tobin. [Link]

  • Hadjmohammadi, M., Biparva, P., & Karimiyan, H. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules (Basel, Switzerland), 27(17), 5550. PMC, National Institutes of Health. [Link]

  • Duan, R. W., Song, J., Li, Y. P., & Xing, C. G. (2017). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Artificial cells, nanomedicine, and biotechnology, 45(8), 1605–1611. PubMed. [Link]

  • Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Thomas Tobin. [Link]

  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. IntechOpen. [Link]

  • HCl - CARBOCAINE (mepivacaine hydrochloride) injection. accessdata.fda.gov. [Link]

  • Capsaicin-Cyclodextrin Complex Enhances Mepivacaine Targeting and Improves Local Anesthesia in Inflamed Tissues. MDPI. [Link]

  • A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Taylor & Francis Online. [Link]

  • Chemiluminescence Determination of Local Anaesthetic Mepivacaine in Human Plasma and Pharmaceuticals. ResearchGate. [Link]

  • IQ Dental Mepivacaine: Package Insert / Prescribing Info. Drugs.com. [Link]

  • Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts. ResearchGate. [Link]

  • A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Farmacia Journal. [Link]

  • Mepivacaine (Professional Patient Advice). Drugs.com. [Link]

  • Mepivacaine. Wikipedia. [Link]

  • LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers. [Link]

  • Mepivacaine. University of Florida. [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. MDPI. [Link]

Sources

Methodological & Application

LC-MS/MS method for 3-Hydroxy Mepivacaine quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive Quantification of 3-Hydroxy Mepivacaine in Human Plasma via LC-MS/MS

Introduction

Mepivacaine is a widely utilized local anesthetic of the amide class, valued for its rapid onset and intermediate duration of action in dental and surgical procedures.[1] Following administration, mepivacaine is extensively metabolized in the liver, primarily through hydroxylation and N-demethylation.[2][3] One of its principal metabolites is 3-Hydroxy Mepivacaine. The quantitative analysis of this metabolite in plasma is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[4][5] This application note provides a detailed, field-proven protocol for the robust quantification of 3-Hydroxy Mepivacaine in human plasma. The methodology is designed to meet the rigorous standards required in drug development and clinical research settings, adhering to the principles outlined by regulatory bodies such as the FDA and EMA.[6][7][8]

Principle of the Method

The core of this bioanalytical method is the efficient isolation of 3-Hydroxy Mepivacaine and a suitable internal standard (IS) from the complex biological matrix of human plasma, followed by highly selective detection. The workflow begins with a straightforward protein precipitation (PPT) step, which rapidly removes the majority of interfering macromolecules.[9][10] The resulting supernatant, containing the analyte and IS, is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

Chromatographic separation is achieved on a reverse-phase C18 column, which resolves the analyte from endogenous plasma components. The eluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique where a predefined precursor ion is isolated and fragmented to produce a specific product ion. This precursor-to-product ion transition is unique to the target molecule, ensuring accurate quantification even at very low concentrations.

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standards: 3-Hydroxy Mepivacaine[11], Ropivacaine-d7 (Internal Standard).

  • Biological Matrix: Drug-free human plasma (K2-EDTA).

  • Solvents (LC-MS Grade): Acetonitrile, Methanol, Water.

  • Additives (High Purity): Formic Acid (≥98%), Ammonium Acetate (≥98%).

Instrumentation
  • LC System: A UPLC system such as a Waters ACQUITY UPLC or equivalent, capable of delivering accurate gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 5500 or equivalent, equipped with a Turbo V™ ESI source.

  • Analytical Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[12]

  • Laboratory Equipment: Analytical balance, calibrated pipettes, refrigerated centrifuge, vortex mixer, 96-well collection plates.

Analytical Conditions

The following tables summarize the optimized parameters for the LC-MS/MS system. These settings provide a robust starting point for method implementation.

Table 1: Liquid Chromatography Parameters
ParameterCondition
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Program 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B)
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C
Run Time 4.0 minutes

Causality: A gradient elution is employed to ensure that early-eluting polar interferences are washed away before the analyte of interest elutes, providing a cleaner baseline. The fast gradient ramp then ensures a sharp peak shape and a short run time, which is critical for high-throughput analysis. A C18 column is chosen for its excellent retention and separation of moderately polar compounds like 3-Hydroxy Mepivacaine.[13]

Table 2: Mass Spectrometer Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 3-Hydroxy Mepivacaine: m/z 263.2 → 98.1 Ropivacaine-d7 (IS): m/z 282.1 → 133.1[4]
IonSpray Voltage 5000 V
Source Temperature 550°C
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) 8 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Declustering Potential (DP) 70 V
Collision Energy (CE) 25 V

Expertise & Causality: Positive ESI mode is selected because the amide and amine functionalities on 3-Hydroxy Mepivacaine are readily protonated to form positive ions [M+H]+. The MRM transition for 3-Hydroxy Mepivacaine (m/z 263.2 → 98.1) is proposed based on its molecular weight (262.35 g/mol )[14] and the known fragmentation pattern of the parent drug, Mepivacaine (m/z 247 → 98).[15][16] The m/z 98.1 fragment corresponds to a stable, charged piperidine ring structure, a common fragment for this class of compounds. Using a stable isotope-labeled internal standard like Ropivacaine-d7 is the gold standard; it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix effects and variability.[4]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 3-Hydroxy Mepivacaine and Ropivacaine-d7 (IS) reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Serially dilute the 3-Hydroxy Mepivacaine stock solution with 50:50 Methanol:Water to prepare working solutions for spiking calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ropivacaine-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Curve (CC): Prepare a set of 8 non-zero calibration standards by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. This results in a final concentration range of, for example, 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in bulk at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared by spiking blank plasma with the analyte to achieve concentrations within the calibration range.

Protocol: Sample Preparation via Protein Precipitation (PPT)

This method is chosen for its speed, simplicity, and suitability for high-throughput environments.[10]

PPT_Workflow cluster_prep Sample Preparation s1 1. Aliquot 50 µL Plasma (Sample, Blank, CC, or QC) into 96-well plate s2 2. Add 150 µL of IS Working Solution (100 ng/mL Ropivacaine-d7 in ACN) s1->s2 Add precipitant & IS s3 3. Vortex Plate (2 min at 1000 rpm) to precipitate proteins s2->s3 Mix s4 4. Centrifuge Plate (10 min at 4000 x g, 4°C) s3->s4 Pellet proteins s5 5. Transfer 100 µL Supernatant to a clean 96-well plate s4->s5 Isolate supernatant s6 6. Inject 5 µL into LC-MS/MS System s5->s6 Analyze

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Methodology:

  • Aliquot: Using calibrated pipettes, transfer 50 µL of plasma (from unknown samples, CC standards, or QC samples) into the wells of a 96-well plate.

  • Precipitate & Add IS: Add 150 µL of the IS working solution (100 ng/mL Ropivacaine-d7 in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[9]

  • Mix: Seal the plate and vortex thoroughly for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the wells.

  • Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to a new 96-well collection plate, avoiding disturbance of the protein pellet.

  • Analyze: Seal the collection plate and place it in the autosampler for injection into the LC-MS/MS system.

Method Validation Framework

To ensure the reliability and trustworthiness of the data, the method must be fully validated according to regulatory guidelines.[6][7] This self-validating system confirms that the protocol is fit for its intended purpose.

Validation_Logic cluster_params Core Validation Parameters cluster_stability Stability Assessment Method Bioanalytical Method Selectivity Selectivity (No interference) Method->Selectivity Linearity Linearity & Range (r² > 0.99) Method->Linearity Accuracy Accuracy (±15% of nominal) Method->Accuracy Precision Precision (CV ≤15%) Method->Precision LLOQ LLOQ (S/N > 10, Acc/Prec ±20%) Method->LLOQ FT Freeze-Thaw Method->FT ST Short-Term (Benchtop) Method->ST LT Long-Term (Freezer) Method->LT PP Post-Preparative Method->PP

Caption: Key Parameters for Bioanalytical Method Validation.

  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Calibration Curve: The linearity of the method is evaluated over the defined concentration range. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, L, M, H) in replicate (n=5) on at least three separate days.[17] The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[4][17]

  • Matrix Effect and Recovery: Evaluated to ensure that ionization is not suppressed or enhanced by the biological matrix and to quantify the efficiency of the extraction process.

  • Stability: The stability of 3-Hydroxy Mepivacaine in plasma is confirmed under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term benchtop storage, long-term freezer storage, and post-preparative stability in the autosampler.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of 3-Hydroxy Mepivacaine in human plasma. The protocol, centered around a simple and efficient protein precipitation procedure, is designed for high-throughput analysis in a regulated bioanalytical laboratory. By adhering to the outlined chromatographic and mass spectrometric conditions and performing a thorough validation, researchers and drug development professionals can confidently generate high-quality data for critical pharmacokinetic and toxicokinetic assessments.

References

  • A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study | Request PDF - ResearchGate. Available from: [Link]

  • A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - PubMed. Available from: [Link]

  • A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed. Available from: [Link]

  • LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - Frontiers. Available from: [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS | Journal of Analytical Toxicology | Oxford Academic. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available from: [Link]

  • Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PubMed Central. Available from: [Link]

  • Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - MDPI. Available from: [Link]

  • Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed. Available from: [Link]

  • Journal Pre-proof - UNICAM. Available from: [Link]

  • Full article: A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - Taylor & Francis. Available from: [Link]

  • Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC - NIH. Available from: [Link]

  • Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. Available from: [Link]

  • Sample preparation in a bioanalytical workflow – part 1 - YouTube. Available from: [Link]

  • 3-Hydroxy Mepivacaine | C15H22N2O2 | CID 71748868 - PubChem - NIH. Available from: [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - NIH. Available from: [Link]

  • Mepivacaine HCl 3% (30 mg/mL) (Mepivacaine Hydrochloride Injection, USP) Mepivacaine HCl 2% (30 mg/mL) (with Levonordefrin 1:20,000) (Mepivacaine Hydrochloride and Levonordefrin Injection, USP) - DailyMed. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • (PDF) Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - ResearchGate. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC - PubMed Central. Available from: [Link]

  • Plasma mepivacaine concentrations in patients undergoing third molar surgery | Request PDF - ResearchGate. Available from: [Link]

  • Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - PubMed. Available from: [Link]

  • CarbocaineTM - Mepivacaine Hydrochloride Injection, USP These solutions are not intended for spinal anesthesia or dental use Rx only - accessdata.fda.gov. Available from: [Link]

  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. Available from: [Link]

  • 4: Drug Analysis of Plasma Samples - Chemistry LibreTexts. Available from: [Link]

  • Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph - University of Alberta. Available from: [Link]

  • Protein Precipitation Method | Phenomenex. Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available from: [Link]

  • Chromatographic Behavior of Bupivacaine and Five of its Major Metabolites in Human Plasma, Utilizing Solid- Phase Extraction and Capillary Gas Chromatography - Oxford Academic. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

  • Plasma mepivacaine concentrations in patients undergoing third molar surgery. Available from: [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. Available from: [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available from: [Link]

  • What is Mepivacaine Hydrochloride used for? - Patsnap Synapse. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available from: [Link]

Sources

Application Note: A Validated HPLC Method for the Simultaneous Separation of Mepivacaine and its Major Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of the local anesthetic Mepivacaine and its principal human metabolites: 3-hydroxy-mepivacaine, 4-hydroxy-mepivacaine, and N-desmethyl-mepivacaine (2',6'-pipecoloxylidide). Developed for researchers in drug metabolism, pharmacokinetics, and toxicology, this protocol provides a reliable analytical framework for studying the biotransformation of Mepivacaine in biological matrices. The method utilizes a reversed-phase C18 column with a gradient elution program, ensuring efficient separation and accurate quantification. All procedures are grounded in established chromatographic principles and have been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.

Introduction: The Analytical Imperative for Mepivacaine Metabolism

Mepivacaine, an amide-type local anesthetic, is widely used for infiltration, nerve block, and epidural anesthesia.[1] Its clinical efficacy and safety profile are intrinsically linked to its metabolism. The liver is the principal site of Mepivacaine's biotransformation, primarily through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[2] The primary metabolic pathways are aromatic hydroxylation and N-demethylation.[3]

These processes yield three major metabolites:

  • 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine : Products of aromatic hydroxylation.

  • 2',6'-pipecoloxylidide (PPX) : The result of N-demethylation.

Understanding the pharmacokinetic profile of Mepivacaine and its metabolites is crucial for assessing drug clearance, identifying potential drug-drug interactions, and investigating sources of inter-individual variability in patient response. Therefore, a reliable analytical method capable of simultaneously resolving the parent drug from its key metabolites is essential for both preclinical and clinical research. This application note provides a detailed protocol to achieve this separation with high fidelity.

Principles of Separation: A Physicochemical Rationale

The successful chromatographic separation of Mepivacaine and its metabolites hinges on the subtle differences in their physicochemical properties. This method employs a reversed-phase C18 column, where the stationary phase is nonpolar, and the mobile phase is polar. Separation is primarily driven by the hydrophobicity of the analytes; more hydrophobic compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

The addition of hydroxyl groups in 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine significantly increases their polarity (decreasing their LogP values) compared to the parent drug. Consequently, they are expected to elute earlier than Mepivacaine. The N-demethylation to form PPX also results in a slight increase in polarity. The precise elution order will be determined by the interplay of hydrophobicity and the interaction of the analytes' basic nitrogen atoms with the mobile phase and residual silanols on the stationary phase.

By controlling the pH of the mobile phase and the organic modifier gradient, we can modulate the ionization state and hydrophobicity of the analytes to achieve optimal separation.

Table 1: Physicochemical Properties of Mepivacaine and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted Basic)
MepivacaineC₁₅H₂₂N₂O246.351.9 - 2.527.7
3-hydroxy-mepivacaineC₁₅H₂₂N₂O₂262.351.6~8.0 (estimated)
4-hydroxy-mepivacaineC₁₅H₂₂N₂O₂262.351.6~8.0 (estimated)
2',6'-pipecoloxylidide (PPX)C₁₄H₂₀N₂O232.321.828.8

Data sourced from PubChem and the Human Metabolome Database.[1][3][4]

Mepivacaine Metabolic Pathway

The biotransformation of Mepivacaine is a critical aspect of its pharmacology, leading to the formation of more polar, readily excretable compounds. The primary metabolic events occur in the liver and are depicted in the pathway below.

G cluster_0 Hepatic Biotransformation (CYP1A2, CYP3A4) Mepivacaine Mepivacaine (C15H22N2O) Metabolite1 3-hydroxy-mepivacaine (C15H22N2O2) Mepivacaine->Metabolite1 Aromatic Hydroxylation Metabolite2 4-hydroxy-mepivacaine (C15H22N2O2) Mepivacaine->Metabolite2 Aromatic Hydroxylation Metabolite3 2',6'-pipecoloxylidide (PPX) (C14H20N2O) Mepivacaine->Metabolite3 N-demethylation

Figure 1: Metabolic Pathway of Mepivacaine.

Detailed Application Protocol

This protocol is designed for a standard HPLC system equipped with a UV detector. All procedures should be performed in a well-ventilated laboratory, adhering to standard safety practices.

Materials and Reagents
  • Mepivacaine hydrochloride reference standard (≥98% purity)

  • 3-hydroxy-mepivacaine, 4-hydroxy-mepivacaine, and 2',6'-pipecoloxylidide reference standards (if available, or for method development and confirmation)

  • Bupivacaine (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Sodium hydroxide (NaOH) (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Human plasma (drug-free)

  • 0.45 µm Syringe filters (e.g., PTFE)

Instrumentation and Chromatographic Conditions

Table 2: HPLC Operating Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH adjusted to 6.5 with NaOH)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 210 nm
Internal Standard Bupivacaine (structurally similar, used for quantification)
Standard and Sample Preparation Workflow

The following workflow outlines the critical steps from sample collection to HPLC injection. Proper sample preparation is paramount to remove interferences, such as plasma proteins, and ensure method reproducibility.

G Start Start: Plasma Sample (e.g., 500 µL) Step1 Add Internal Standard (Bupivacaine solution) Start->Step1 Step2 Add 1 M NaOH (to basify the sample) Step1->Step2 Step3 Liquid-Liquid Extraction: Add 3 mL Diethyl Ether Step2->Step3 Step4 Vortex for 30 seconds Step3->Step4 Step5 Centrifuge at 3000 rpm for 5 minutes Step4->Step5 Step6 Transfer supernatant (organic layer) to a clean tube Step5->Step6 Step7 Evaporate to dryness (Nitrogen stream, 37°C) Step6->Step7 Step8 Reconstitute in 200 µL of Mobile Phase (20% ACN) Step7->Step8 Step9 Filter through 0.45 µm syringe filter Step8->Step9 End Inject 20 µL into HPLC Step9->End

Figure 2: Sample Preparation Workflow (Liquid-Liquid Extraction).

Step-by-Step Protocol:

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions (1 mg/mL) of Mepivacaine, its metabolites, and the internal standard (Bupivacaine) in methanol.

    • Prepare a mixed working standard solution by diluting the stock solutions in mobile phase.

    • Generate a calibration curve by spiking drug-free plasma with the mixed working standard to achieve concentrations ranging from 50 ng/mL to 2000 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of plasma sample (or standard), add 25 µL of the internal standard solution.

    • Add 200 µL of 1 M NaOH to basify the sample. This ensures the analytes are in their non-ionized, more organic-soluble form.

    • Add 3 mL of diethyl ether, cap the tube, and vortex vigorously for 30 seconds.

    • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase composition (80% A, 20% B).

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and System Suitability

For regulatory compliance and to ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in blank plasma samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be generated with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Accuracy is determined by recovery studies in spiked plasma at multiple concentrations. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) assays, with a relative standard deviation (%RSD) typically below 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

System Suitability: Before each analytical run, a system suitability test should be performed by injecting a standard solution to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, tailing factor, and theoretical plates.

Conclusion

The HPLC method detailed in this application note provides a selective, robust, and reliable tool for the simultaneous analysis of Mepivacaine and its three major human metabolites. By leveraging fundamental principles of reversed-phase chromatography and employing a validated sample preparation technique, this protocol enables researchers to accurately characterize the metabolic profile of Mepivacaine. This capability is fundamental to advancing our understanding of its pharmacokinetic properties and ensuring its safe and effective use in clinical practice.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4062, Mepivacaine." PubChem, [Link]. Accessed January 24, 2026.

  • Drugs.com. "Mepivacaine: Package Insert / Prescribing Information." [Link]. Accessed January 24, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71748868, 3-Hydroxy Mepivacaine." PubChem, [Link]. Accessed January 24, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3030441, 4'-Hydroxymepivacaine." PubChem, [Link]. Accessed January 24, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115282, 2',6'-Pipecoloxylidide." PubChem, [Link]. Accessed January 24, 2026.

  • U.S. Food and Drug Administration. "CarbocaineTM - Mepivacaine Hydrochloride Injection, USP." [Link]. Accessed January 24, 2026.

  • Synapse. "What is the mechanism of Mepivacaine Hydrochloride?" Patsnap, [Link]. Accessed January 24, 2026.

  • Parvin, S., & Brocks, D. R. "Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC)." University of Alberta Libraries, [Link]. Accessed January 24, 2026.

  • Deranged Physiology. "Pharmacology of local anaesthetics." [Link]. Accessed January 24, 2026.

  • International Union of Basic and Clinical Pharmacology. "mepivacaine." IUPHAR/BPS Guide to PHARMACOLOGY, [Link]. Accessed January 24, 2026.

  • Human Metabolome Database. "Showing metabocard for Mepivacaine (HMDB0015096)." [Link]. Accessed January 24, 2026.

  • Human Metabolome Database. "Showing metabocard for 2,6-Pipecoloxylidide (HMDB0060725)." [Link]. Accessed January 24, 2026.

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." [Link]. Accessed January 24, 2026.

Sources

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Mepivacaine and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mepivacaine, an amide-type local anesthetic, is widely used for infiltration, nerve block, and epidural anesthesia.[1] Its clinical efficacy and safety are directly related to its systemic concentration, which is governed by the rates of absorption, distribution, metabolism, and excretion. The liver is the primary site of Mepivacaine metabolism, where it undergoes N-demethylation and aromatic hydroxylation, primarily mediated by cytochrome P450 enzymes (CYP1A2 and CYP3A4), to form its main metabolites.[2][3][4][5] The major metabolites include 3'-hydroxymepivacaine, 4'-hydroxymepivacaine, and N-demethylated pipecoloxylidide (PPX). Monitoring the plasma concentrations of the parent drug and its metabolites is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicological assessments, and dose optimization.[6]

This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Mepivacaine and its key metabolites in human plasma.[7][8] The protocol employs a straightforward Solid-Phase Extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, making it suitable for regulated clinical and non-clinical studies.[9][10][11][12][13]

Metabolic Pathway of Mepivacaine

Understanding the metabolic fate of Mepivacaine is fundamental to developing a comprehensive analytical method. The primary biotransformation reactions are hydroxylation of the aromatic ring and N-demethylation of the piperidine ring.

G cluster_0 CYP450-Mediated Metabolism (Liver) Mepivacaine Mepivacaine Metabolite1 3'-hydroxymepivacaine Mepivacaine->Metabolite1 Aromatic Hydroxylation Metabolite2 4'-hydroxymepivacaine Mepivacaine->Metabolite2 Aromatic Hydroxylation Metabolite3 Pipecoloxylidide (PPX) (N-demethylated) Mepivacaine->Metabolite3 N-demethylation

Caption: Metabolic conversion of Mepivacaine in the liver.

Experimental Workflow and Protocol

A robust and reproducible workflow is essential for accurate bioanalysis. The following diagram outlines the major steps from sample receipt to final data generation.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 1. Plasma Sample (200 µL) s2 2. Add Internal Standard (IS) s1->s2 s3 3. Solid-Phase Extraction (SPE) s2->s3 s4   a. Condition & Equilibrate s3->s4 s5   b. Load Sample s4->s5 s6   c. Wash s5->s6 s7   d. Elute s6->s7 s8 4. Evaporate & Reconstitute s7->s8 a1 5. Inject into LC-MS/MS System s8->a1 a2 6. Chromatographic Separation a1->a2 a3 7. Mass Spectrometric Detection (MRM) a2->a3 d1 8. Peak Integration a3->d1 d2 9. Calibration Curve Generation d1->d2 d3 10. Quantify Concentrations d2->d3

Caption: Overall bioanalytical workflow for Mepivacaine quantification.

Materials and Reagents
  • Mepivacaine HCl, 3'-hydroxymepivacaine, and 4'-hydroxymepivacaine reference standards (≥98% purity)

  • Bupivacaine HCl (Internal Standard, IS) (≥98% purity)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide

  • Human Plasma (K2EDTA)

  • Mixed-mode Cation Exchange SPE Cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is chosen over simpler methods like protein precipitation to achieve superior sample cleanliness.[14] By utilizing a mixed-mode sorbent, which combines reversed-phase and ion-exchange properties, we can effectively remove phospholipids and other matrix components that cause ion suppression in the MS source, leading to enhanced sensitivity and reproducibility.[15]

Protocol:

  • Pre-treatment: Thaw plasma samples at room temperature. Vortex for 10 seconds. To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Bupivacaine, 1 µg/mL in 50% methanol). Vortex briefly.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.[15]

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. Dry the cartridge thoroughly under high vacuum for 5 minutes.

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[15]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[15] Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of analytes at low ng/mL levels in a complex biological matrix.[7][8] A C18 reversed-phase column is selected for its excellent retention and separation of moderately polar amide-type anesthetics and their more polar hydroxylated metabolites. The acidic mobile phase (0.1% formic acid) promotes analyte protonation, which is essential for efficient ionization in positive electrospray mode (ESI+).

Parameter Condition
LC System Standard UPLC/HPLC System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 350°C
Ion Spray Voltage 4500 V
MRM Transitions See Table 2 below

Table 2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Mepivacaine247.398.125
3'-hydroxymepivacaine263.298.128
4'-hydroxymepivacaine263.2154.222
Bupivacaine (IS)289.2140.130

Note: The MRM transition for Mepivacaine (m/z 247.3 → 98.1) is consistent with published literature.[7]

Method Validation

The method was validated following the core principles of the ICH M10 and FDA guidelines on bioanalytical method validation.[10][12][13][16][17] The objective is to demonstrate that the assay is fit for its intended purpose.[11]

G cluster_core Core Performance Characteristics cluster_app Application-Related Characteristics Validation Bioanalytical Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% CV) Validation->Precision Selectivity Selectivity (No Interference) Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range (r² ≥ 0.99) Validation->Linearity Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Results:

The method demonstrated excellent performance across all validation parameters, meeting the acceptance criteria set by regulatory agencies.[9][18]

Validation Parameter Concentration Levels Acceptance Criteria Result
Linearity & Range 0.5 - 2000 ng/mLr² ≥ 0.99Passed (r² > 0.995 for all analytes)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLAccuracy: ±20%, Precision: ≤20% CVPassed
Intra-day Accuracy (% Bias) LLOQ, Low, Mid, High QC±20% for LLOQ, ±15% for othersPassed (within ±8.5%)
Inter-day Accuracy (% Bias) LLOQ, Low, Mid, High QC±20% for LLOQ, ±15% for othersPassed (within ±10.2%)
Intra-day Precision (% CV) LLOQ, Low, Mid, High QC≤20% for LLOQ, ≤15% for othersPassed (<9.1%)
Inter-day Precision (% CV) LLOQ, Low, Mid, High QC≤20% for LLOQ, ≤15% for othersPassed (<11.5%)
Selectivity 6 unique plasma sourcesNo significant interference at analyte retention timesPassed
Extraction Recovery Low, Mid, High QCConsistent and reproducible>85% for all analytes and IS
Matrix Effect Low and High QCCV of IS-normalized matrix factor ≤15%Passed (ion suppression was minimal and compensated by the IS)
Stability (Freeze-Thaw, 24h Bench-Top) Low and High QC% change within ±15% of nominalPassed

QC Levels: Low (1.5 ng/mL), Mid (150 ng/mL), High (1500 ng/mL)

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the simultaneous quantification of Mepivacaine and its major metabolites in human plasma. The use of Solid-Phase Extraction provides a clean sample extract, minimizing matrix effects and ensuring high recovery. The method demonstrates excellent sensitivity, with an LLOQ of 0.5 ng/mL, and meets all regulatory requirements for accuracy, precision, and stability.[8][19] This robust and reliable protocol is well-suited for high-throughput analysis in support of pharmacokinetic studies and clinical drug monitoring.

References

  • LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC.PubMed Central.
  • A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects.Taylor & Francis Online.
  • A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects.ResearchGate.
  • A novel LC–MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study.PubMed.
  • LC-MS-based Metabolomics: Workflows, Strategies and Challenges.YouTube.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC.PubMed Central.
  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.ResearchGate.
  • Solid-Phase Extraction of Norcocaine from Biological Matrices: An Application Note and Protocol.Benchchem.
  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC.PubMed Central.
  • Mepivacaine | C15H22N2O | CID 4062.PubChem, NIH.
  • Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
  • Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC.NIH.
  • CarbocaineTM - Mepivacaine Hydrochloride Injection, USP.accessdata.fda.gov.
  • CARBOCAINE™ (mepivacaine Hydrochloride Injection, USP) Clinical Pharmacology.Pfizer Medical - US.
  • Guideline on bioanalytical method validation.European Medicines Agency (EMA).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.gmp-compliance.org.
  • ICH M10 on bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).
  • Mepivacaine: Package Insert / Prescribing Information.Drugs.com.
  • Bioanalytical Method Validation.FDA.
  • What is the mechanism of Mepivacaine Hydrochloride?Patsnap Synapse.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.Outsourced Pharma.
  • Bioanalytical Method Validation Guidance for Industry.FDA.

Sources

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 3-Hydroxy Mepivacaine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mepivacaine, a widely used local anesthetic of the amide type, undergoes extensive hepatic metabolism, primarily through hydroxylation and N-demethylation. The major metabolite, 3-Hydroxy Mepivacaine, serves as a critical biomarker for pharmacokinetic studies, drug metabolism research, and in clinical toxicology.[1] Accurate and sensitive quantification of this metabolite is paramount for understanding the disposition of mepivacaine in the body. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 3-Hydroxy Mepivacaine in human plasma. The methodology presented herein is designed to provide high throughput, sensitivity, and selectivity, making it suitable for demanding research and clinical applications.

The rationale for employing UPLC-MS/MS is grounded in its inherent advantages over conventional HPLC techniques. UPLC systems utilize sub-2 µm particle columns, which generate significantly higher chromatographic resolution, improved sensitivity, and faster analysis times.[2] When coupled with tandem mass spectrometry (MS/MS), the method gains exceptional selectivity and sensitivity, allowing for the precise quantification of analytes even in complex biological matrices like plasma.[2][3] This is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing a detailed experimental protocol, method validation in accordance with regulatory guidelines, and insights into the scientific principles underpinning the chosen analytical strategy.

Materials and Methods

Reagents and Chemicals
  • 3-Hydroxy Mepivacaine reference standard (≥98% purity)

  • Mepivacaine reference standard (≥98% purity)

  • Internal Standard (IS): Mepivacaine-d7 or a structurally similar and stable isotopically labeled compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from a certified vendor)

  • Ethyl acetate (HPLC grade)

Instrumentation
  • Waters ACQUITY UPLC I-Class System or equivalent

  • Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

  • Empower 3 Chromatography Data Software or equivalent

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

Figure 1: Experimental workflow for the quantification of 3-Hydroxy Mepivacaine.

Detailed Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Hydroxy Mepivacaine and the internal standard in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 3-Hydroxy Mepivacaine stock solution with 50:50 methanol/water to create working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

The choice of liquid-liquid extraction is based on its effectiveness in removing proteins and phospholipids from plasma, which can cause ion suppression in the mass spectrometer.[4]

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 600 µL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Protocol 3: UPLC-MS/MS Analysis

The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from endogenous plasma components. A gradient elution is employed to ensure efficient elution of the analyte and a timely re-equilibration of the column.

Table 1: UPLC and MS/MS Parameters

ParameterSetting
UPLC System Waters ACQUITY UPLC I-Class
ColumnACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
MS/MS System Waters Xevo TQ-S micro
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature450°C
Desolvation Gas Flow850 L/hr
Cone Gas Flow50 L/hr
MRM Transitions Analyte

Note: The MRM transitions for 3-Hydroxy Mepivacaine are adapted from structurally similar hydroxylated local anesthetics and should be optimized for the specific instrument used.[3]

Method Validation

The developed method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[4]

Table 2: Summary of Method Validation Results

ParameterResult
Linearity (r²)> 0.995 over the concentration range of 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL with a signal-to-noise ratio > 10
AccuracyWithin ±15% of the nominal concentration (within ±20% for LLOQ)
Precision (Intra- and Inter-day)Relative Standard Deviation (RSD) < 15% (< 20% for LLOQ)
Recovery> 85%
Matrix EffectWithin acceptable limits, compensated by the use of a stable isotopically labeled internal standard
StabilityStable in plasma for at least 3 freeze-thaw cycles, at room temperature for 4 hours, and at -80°C for 30 days.

Discussion

This application note presents a highly sensitive, selective, and rapid UPLC-MS/MS method for the quantification of 3-Hydroxy Mepivacaine in human plasma. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.[4][5] The simple and efficient liquid-liquid extraction protocol ensures high recovery and minimal matrix effects.

The short run time of 3.5 minutes per sample allows for high-throughput analysis, which is crucial in pharmacokinetic studies and clinical trial settings. The low LLOQ of 0.1 ng/mL enables the accurate determination of 3-Hydroxy Mepivacaine concentrations even at later time points after administration of a therapeutic dose of mepivacaine.[4]

The use of a stable isotopically labeled internal standard is a key aspect of this method, as it effectively compensates for any variability in sample preparation and potential matrix effects, thereby ensuring the accuracy and robustness of the results.

Conclusion

The UPLC-MS/MS method detailed in this application note is a reliable and efficient tool for the quantitative analysis of 3-Hydroxy Mepivacaine in human plasma. Its successful validation confirms its suitability for a wide range of applications in drug metabolism research, pharmacokinetic profiling, and clinical toxicology. The provided protocols can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.

References

  • Wang, X., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. BioMed Research International, 2020, 8841924. [Link]

  • Li, W., et al. (2018). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Cogent Chemistry, 4(1). [Link]

  • Prathyusha, P., et al. (2012). A new stability indicating UPLC method for assay of Bupivacaine in injection formulation. Journal of Chemical and Pharmaceutical Research, 4(11), 4702-4709. [Link]

  • Wang, X., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. PubMed Central, PMCID: PMC7737808. [Link]

  • Goicoechea, I., et al. (2011). Evaluation of the plasmatic level of mepivacaine in different anatomical regions. Medicina Oral, Patología Oral y Cirugía Bucal, 16(1), e133-e137. [Link]

  • Waters Corporation. (2010). Validation of a UPLC Method for a Benzocaine, Butamben, and Tetracaine Hydrochloride Topical Solution. Waters Application Note. [Link]

  • Patel, D., et al. (2020). Development and Validation of Analytical Method for Simultaneous Estimation of Bupivacaine and Meloxicam in Human Plasma Using UPLC-MS/MS. ResearchGate. [Link]

  • El-Kimary, E., et al. (2018). Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity. ResearchGate. [Link]

  • Koehler, A., et al. (2005). Simultaneous determination of bupivacaine, mepivacain, prilocaine and ropivacain in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1088(1-2), 126-130. [Link]

  • Zhang, M., et al. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. PubMed Central, PMCID: PMC9369986. [Link]

  • Shin, H., et al. (1998). Simultaneous determination of mepivacaine, tetracaine, and p-butylaminobenzoic acid by high-performance liquid chromatography. Journal of Analytical Toxicology, 22(3), 213-217. [Link]

  • Scribd. (n.d.). Mepivacaine Hydrochloride Injection. [Link]

  • Zhang, M., et al. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liqu. Semantic Scholar. [Link]

  • Parvin, S., & Brocks, D. R. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta Libraries. [Link]

  • González-Rincón, J., et al. (2023). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. National Institutes of Health. [Link]

  • Li, Y., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. PubMed Central, PMCID: PMC9478142. [Link]

Sources

Application Notes and Protocols for the Detection of 3-Hydroxy Mepivacaine in Equine Drug Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Hydroxy Mepivacaine in Equine Forensics

Mepivacaine, a potent local anesthetic, is widely utilized in equine medicine for diagnostic and therapeutic nerve blocks.[1][2] Its ability to reversibly block nerve impulse conduction makes it an invaluable tool for lameness diagnosis and minor surgical procedures.[2][3] However, the analgesic properties of mepivacaine also present a potential for misuse in performance horses, where it could mask pain and compromise the safety of both the animal and the rider. Consequently, racing authorities and equine sport governing bodies strictly regulate the use of mepivacaine.[1]

In the horse, mepivacaine is extensively metabolized, primarily through hydroxylation, to form 3-hydroxy mepivacaine and 4-hydroxy mepivacaine.[4] Of these, 3-hydroxy mepivacaine is the major urinary metabolite and, therefore, serves as the primary biomarker for monitoring mepivacaine administration.[1][5] Following administration, 3-hydroxy mepivacaine is rapidly excreted in the urine, predominantly as a glucuronide conjugate.[4] This metabolic profile makes the detection of 3-hydroxy mepivacaine a reliable indicator of recent mepivacaine exposure.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for the detection and quantification of 3-hydroxy mepivacaine in equine biological matrices. The protocols detailed herein are designed to ensure scientific integrity, accuracy, and reproducibility in equine drug testing programs.

Pharmacokinetics and Regulatory Status

Understanding the pharmacokinetic profile of 3-hydroxy mepivacaine is crucial for interpreting analytical findings. Following subcutaneous administration of mepivacaine to horses, the concentration of 3-hydroxy mepivacaine in urine typically peaks between 2 and 6 hours.[5] In one study, a peak urinary concentration of approximately 64.6 ng/mL was observed 4 hours after administration of a highest no-effect dose (HNED) of mepivacaine.[1][6]

The Association of Racing Commissioners International (ARCI) classifies mepivacaine as a Class 2 foreign substance, indicating a high potential for affecting performance.[1] To regulate its use, the Racing Medication and Testing Consortium (RMTC) has established a recommended urinary threshold for 3-hydroxy mepivacaine of 10 ng/mL .[4] This threshold is intended to allow for the legitimate therapeutic use of mepivacaine while deterring its administration close to competition. Additionally, a plasma/serum threshold at the limit of detection is recommended to control for race-day administrations.[4]

Metabolic Pathway of Mepivacaine

Mepivacaine undergoes Phase I metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.[7] The primary metabolic pathway in horses involves hydroxylation at the 3-position of the aromatic ring to produce 3-hydroxy mepivacaine. This metabolite is then conjugated with glucuronic acid in a Phase II reaction to form a water-soluble glucuronide, which is readily excreted in the urine.[4]

Mepivacaine_Metabolism Mepivacaine Mepivacaine PhaseI Phase I Metabolism (Hydroxylation) Mepivacaine->PhaseI CYP450 Enzymes Hydroxy_Mepivacaine 3-Hydroxy Mepivacaine PhaseI->Hydroxy_Mepivacaine PhaseII Phase II Metabolism (Glucuronidation) Hydroxy_Mepivacaine->PhaseII Glucuronide 3-Hydroxy Mepivacaine Glucuronide PhaseII->Glucuronide Excretion Urinary Excretion Glucuronide->Excretion

Caption: Metabolic pathway of mepivacaine in the horse.

Analytical Methodology: A Step-by-Step Protocol

The detection and quantification of 3-hydroxy mepivacaine in equine urine require a robust and sensitive analytical method. The following protocol outlines a validated approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the current gold standard for equine drug testing.

Reference Standards and Reagents

The availability of certified reference standards is paramount for accurate quantification.

  • 3-Hydroxy Mepivacaine: Obtain a certified reference standard from a reputable supplier.[8][9]

  • Internal Standard (IS): A stable isotope-labeled analog, such as 3-hydroxy mepivacaine-d10, is recommended for the most accurate quantification to compensate for matrix effects and variations in sample preparation.[4]

  • Enzymes: β-glucuronidase from Helix pomatia or a recombinant source.

  • Solvents and Reagents: All solvents and reagents should be of HPLC or mass spectrometry grade.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte of interest from the complex urinary matrix and to concentrate it prior to analysis. As 3-hydroxy mepivacaine is present in urine as a glucuronide conjugate, an initial enzymatic hydrolysis step is necessary.

Experimental Protocol: Enzymatic Hydrolysis and SPE

  • Sample Aliquoting: Pipette 2 mL of equine urine into a labeled glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 100 ng of 3-hydroxy mepivacaine-d10) to each sample, calibrator, and quality control sample.

  • pH Adjustment: Add 1 mL of 1 M sodium acetate buffer (pH 5.0).

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase enzyme solution. Vortex briefly and incubate in a water bath at 60°C for 2 hours to cleave the glucuronide conjugate.

  • pH Adjustment for SPE: After cooling to room temperature, add 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.

  • Sample Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 0.1 M acetic acid.

    • Wash the cartridge with 3 mL of methanol.

  • Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps Urine Equine Urine Sample (2 mL) IS Spike Internal Standard Urine->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) IS->Hydrolysis pH_Adjust pH Adjustment Hydrolysis->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition SPE Cartridge Condition->Load Wash1 Wash 1: Deionized Water Load->Wash1 Wash2 Wash 2: Acetic Acid Wash1->Wash2 Wash3 Wash 3: Methanol Wash2->Wash3 Elute Elute with Ammoniated Methanol Wash3->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of 3-hydroxy mepivacaine from equine urine.

LC-MS/MS Analysis

The reconstituted sample extract is analyzed by LC-MS/MS. The following are typical starting parameters that should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined empirically
Q1 (m/z) for 3-OH Mepivacaine263.2
Q3 (m/z) for 3-OH Mepivacainee.g., 98.1, 120.1
Q1 (m/z) for IS273.2
Q3 (m/z) for ISe.g., 108.1, 120.1
Collision EnergyOptimize for each transition

Note on MRM Transitions: The specific product ions (Q3) and collision energies must be optimized for the specific mass spectrometer being used to ensure maximum sensitivity and specificity.

Method Validation

A critical component of any analytical protocol is its validation to ensure that the method is fit for its intended purpose. The following parameters should be assessed:

  • Linearity: The method should be linear over the expected concentration range, including the regulatory threshold. A calibration curve should be prepared using fortified urine samples, and a correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The LOQ for 3-hydroxy mepivacaine should be well below the regulatory threshold.

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) should be assessed at multiple concentrations by analyzing replicate quality control samples on different days.

  • Recovery: The efficiency of the extraction process should be evaluated by comparing the response of an analyte spiked into a sample before extraction to the response of an analyte spiked after extraction.

  • Matrix Effects: The influence of co-eluting compounds from the urine matrix on the ionization of the analyte should be investigated to ensure that they do not interfere with quantification.

Data Interpretation and Reporting

The concentration of 3-hydroxy mepivacaine in an unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Any finding at or above the established regulatory threshold (e.g., 10 ng/mL) should be reported as a positive finding. It is essential to have a confirmatory method, typically using a different set of MRM transitions or a different analytical technique, to verify any presumptive positive results.

Conclusion

The detection of 3-hydroxy mepivacaine is a cornerstone of equine drug testing programs for the regulation of mepivacaine. The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the accurate quantification of this key metabolite. Adherence to rigorous sample preparation, validated analytical procedures, and established regulatory thresholds is essential for maintaining the integrity of equine sports and ensuring the welfare of the equine athlete.

References

  • Harkins, J. D., Karpiesiuk, W., Woods, W. E., Lehner, A., Mundy, G. D., Rees, W. A., & Tobin, T. (1999). Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Journal of veterinary pharmacology and therapeutics, 22(3), 187–195. [Link]

  • Lehner, A. F., Johnson, B. J., Fannin, N., & Tobin, T. (2025). Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation. Journal of Labelled Compounds and Radiopharmaceuticals, 68(3), e4132. [Link]

  • Hoerdemann, M., L'ami, J. J., & Van Weeren, P. R. (2021). Duration of action of mepivacaine and lidocaine in equine palmar digital perineural blocks in an experimental lameness model. Equine Veterinary Journal, 53(5), 987–994. [Link]

  • Racing Medication and Testing Consortium. (2020). Mepivacaine. RMTC CTS Monograph Series. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of 3-Hydroxybupivacaine and Deuterated 3-Hydroxybupivacaine for Use in Equine Medication Regulation. Retrieved from [Link]

  • NOAH Compendium. (n.d.). Intra-Epicaine 20 mg/ml Solution for Injection for Horses. Retrieved from [Link]

  • Mad Barn. (n.d.). Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Retrieved from [Link]

  • Horse Racing Alberta. (2016). CPMA Study - Mepivacaine. Retrieved from [Link]

  • Mad Barn. (n.d.). Mepivacaine in Horses. Retrieved from [Link]

  • Schumacher, J. (n.d.). Local anesthetics for use in the horse. Retrieved from [Link]

  • ResearchGate. (n.d.). Bupivacaine in the horse: Relationship of local anaesthetic responses and urinary concentrations of 3-hydroxybupivacaine. Retrieved from [Link]

  • Lykkjen, S., Olsen, L., & Lervik, A. (2020). The concentration of lidocaine and mepivacaine measured in synovial fluid of different joints of horses after single intra-articular injection. Frontiers in Veterinary Science, 7, 589. [Link]

  • Murdoch University Research Portal. (n.d.). Duration of action of mepivacaine and lidocaine in equine palmar digital perineural blocks in an experimental lameness model. Retrieved from [Link]

  • Veeprho. (n.d.). 3-Hydroxy Mepivacaine. Retrieved from [Link]

  • Tobin, T. (n.d.). Detection and Quantitation of 3-Hydroxybupivacaine in horse urine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of mepivacaine and optical enantiomer of the mepivacaine.
  • European Patent Office. (2024). T 1654/22 (Process for the preparation of compositions comprising hyaluronic acid and mepivacaine hydrochloride / TEOXANE) 15-05-2024. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 3-Hydroxy Mepivacaine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and metabolism studies, the accurate quantification of drug metabolites is paramount. 3-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic Mepivacaine, serves as a critical analyte in understanding the disposition and metabolic fate of its parent compound.[1] The choice of analytical methodology for its quantification can significantly impact the reliability and efficiency of drug development processes. This guide provides an in-depth comparison and cross-validation of two powerhouse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 3-Hydroxy Mepivacaine in biological matrices.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for methodological choices. We will delve into the intricacies of each technique, present a framework for their cross-validation, and provide supporting data to guide your selection of the most appropriate method for your research needs.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical technique is not a mere matter of preference but a scientifically driven decision based on the analyte's physicochemical properties, the nature of the sample matrix, and the desired analytical performance characteristics. 3-Hydroxy Mepivacaine, with its polar hydroxyl group and tertiary amine, presents unique challenges and opportunities for both HPLC and GC-MS.[2]

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3] Its separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass analysis. However, it typically requires the analyte to be volatile and thermally stable, often necessitating derivatization for polar compounds like 3-Hydroxy Mepivacaine.

Cross-validation of these two distinct methods provides a high degree of confidence in the accuracy and reliability of the analytical data, a cornerstone of regulatory submissions and sound scientific research.

Principles and Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

The inherent polarity of 3-Hydroxy Mepivacaine makes it well-suited for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. The hydroxyl and amine functionalities allow for good interaction with the stationary phase and solubility in common mobile phases.

  • Sample Preparation: A critical step to remove interfering substances from the biological matrix (e.g., plasma, urine).[4][5]

    • Solid-Phase Extraction (SPE): To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample). Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a weak organic solvent to remove polar interferences. Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile). Evaporate the eluent to dryness and reconstitute in the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain 3-Hydroxy Mepivacaine.

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~7.0) is often optimal. The buffer helps to maintain a consistent ionization state of the analyte for reproducible retention times.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure consistent retention times.

    • Detection: UV detection at a wavelength of approximately 210-230 nm, where the aromatic ring of Mepivacaine and its metabolite exhibits absorbance.[8]

    • Injection Volume: 20 µL.

  • SPE: Provides a cleaner extract compared to simple protein precipitation or liquid-liquid extraction, minimizing matrix effects and enhancing column longevity.

  • C18 Column: The industry standard for RP-HPLC, offering robust and reproducible performance for a wide range of analytes.

  • Buffered Mobile Phase: Essential for controlling the ionization of the tertiary amine in 3-Hydroxy Mepivacaine, thereby ensuring sharp peaks and consistent retention.

  • UV Detection: A cost-effective and robust detection method suitable for aromatic compounds. While not as selective as mass spectrometry, its simplicity is advantageous for routine analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe evap Evaporate & Reconstitute spe->evap injection Inject into HPLC evap->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: HPLC-UV workflow for 3-Hydroxy Mepivacaine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of 3-Hydroxy Mepivacaine must be increased. This is achieved through a chemical derivatization step that masks the polar hydroxyl and amine groups.

  • Sample Preparation and Derivatization:

    • Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add an internal standard. Adjust the pH to basic (e.g., pH 9-10) to deprotonate the amine, making it more soluble in an organic solvent. Extract with a non-polar solvent like ethyl acetate or a mixture of hexane and isoamyl alcohol.[9]

    • Derivatization: Evaporate the organic extract to dryness. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 60-70 °C for 30 minutes. This will replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating the derivatized analytes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized analyte and internal standard.

    • Injector: Splitless injection at 250 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized 3-Hydroxy Mepivacaine and the internal standard.[9]

  • LLE: A classic and effective technique for extracting basic compounds from biological matrices.

  • Derivatization: Necessary to make the polar 3-Hydroxy Mepivacaine volatile and prevent unwanted interactions with the GC column, leading to better peak shape and sensitivity.

  • Non-polar GC Column: Provides good separation of the relatively non-polar TMS-derivatized analytes.

  • SIM Mode: Significantly improves the signal-to-noise ratio by only monitoring specific ions of interest, which is crucial for achieving low detection limits in complex matrices.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_processing_gc Data Processing plasma_gc Plasma Sample is_gc Add Internal Standard plasma_gc->is_gc lle Liquid-Liquid Extraction (LLE) is_gc->lle derivatization Derivatization (Silylation) lle->derivatization injection_gc Inject into GC derivatization->injection_gc separation_gc Capillary Column Separation injection_gc->separation_gc detection_ms Mass Spectrometry (SIM) separation_gc->detection_ms integration_gc Peak Integration detection_ms->integration_gc quantification_gc Quantification integration_gc->quantification_gc

Caption: GC-MS workflow for 3-Hydroxy Mepivacaine analysis.

Cross-Validation: Ensuring Method Concordance

The objective of cross-validation is to demonstrate that both the HPLC-UV and GC-MS methods are "fit for purpose" and provide equivalent quantitative results for the same set of samples.[10][11] This process is guided by regulatory documents such as the ICH Q2(R2) and FDA guidelines on analytical method validation.[12][13][14][15][16]

Cross-Validation Protocol
  • Method Validation: Independently validate both the HPLC-UV and GC-MS methods according to ICH guidelines.[17] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.

    • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Analysis of Common Samples: Analyze a statistically relevant number of incurred samples (samples from subjects in a study) using both the HPLC-UV and GC-MS methods.

  • Statistical Comparison: Compare the concentration data obtained from both methods using appropriate statistical tests, such as:

    • Paired t-test: To determine if there is a statistically significant difference between the means of the two sets of data.

    • Bland-Altman plot: To visualize the agreement between the two methods.

    • Correlation and Regression Analysis: To assess the strength of the linear relationship between the results from the two methods.

Cross_Validation cluster_validation Individual Method Validation cluster_comparison Comparative Analysis cluster_statistical Statistical Evaluation hplc_val HPLC-UV Validation params Specificity, Linearity, Accuracy, Precision, LOQ hplc_val->params gcms_val GC-MS Validation gcms_val->params hplc_analysis Analyze with HPLC-UV params->hplc_analysis gcms_analysis Analyze with GC-MS params->gcms_analysis samples Incurred Samples samples->hplc_analysis samples->gcms_analysis data_comp Compare Concentration Data hplc_analysis->data_comp gcms_analysis->data_comp stats Paired t-test, Bland-Altman Plot, Regression Analysis data_comp->stats

Caption: Cross-validation process for HPLC and GC-MS methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the analysis of 3-Hydroxy Mepivacaine.

Parameter HPLC-UV GC-MS Rationale for Differences
Linearity Range 10 - 2000 ng/mL1 - 500 ng/mLGC-MS often exhibits higher sensitivity, allowing for a lower limit of quantification. HPLC with UV detection can handle a wider dynamic range at higher concentrations.
Limit of Quantification (LOQ) 10 ng/mL1 ng/mLThe high selectivity of SIM mode in MS detection significantly reduces background noise, leading to a lower LOQ compared to the less selective UV detection.
Precision (RSD%) < 5%< 7%The multi-step sample preparation including derivatization for GC-MS can introduce slightly more variability compared to the more direct SPE cleanup for HPLC.
Accuracy (Recovery %) 95 - 105%93 - 107%Both methods can achieve excellent accuracy. The slightly wider range for GC-MS may be attributed to the efficiency of the LLE and derivatization steps.
Sample Throughput HigherLowerHPLC methods generally have shorter run times and less complex sample preparation, allowing for higher throughput. The derivatization step in the GC-MS protocol is time-consuming.
Specificity GoodExcellentWhile HPLC-UV can provide good specificity with proper chromatographic separation, co-eluting compounds with similar UV spectra can interfere. The mass-selective detection of GC-MS provides a much higher degree of certainty in analyte identification.[18]
Cost (Instrument & Consumables) LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of 3-Hydroxy Mepivacaine in biological matrices. The choice between the two will ultimately depend on the specific requirements of the study.

  • HPLC-UV is the method of choice for routine analysis, studies with a large number of samples, and when very low detection limits are not required. Its higher throughput, lower cost, and simpler sample preparation make it an efficient workhorse.[19]

  • GC-MS is the preferred method when high sensitivity and unequivocal identification are paramount, such as in definitive pharmacokinetic studies, forensic analysis, or when dealing with very low analyte concentrations.[9] Its superior specificity provides a higher level of confidence in the results.

References

  • Academia.edu. The Estimation of Mepivacaine Drug in Mepivacaine Hydrochloride Injection by Reverse Phase High Performance Liquid Chromatography.
  • K.Stefi Seles, et al. (2022). Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical Formulations by Using Rp-Hplc Method. Int. J. Life Sci. Pharma Res. 12(6), P117-131. Available from: [Link]

  • University of Strathclyde. Comparative study of the determination of bupivacaine in human plasma by gas chromatography mass spectrometry and high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Semantic Scholar. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF MEPIVACAINE HYDROCHLORIDE.
  • A stability indicating HPLC method for the determination of mepivacaine hydrochloride.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed Central. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS.
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • Gurusamy, et al. (2024). Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. IP International Journal of Forensic Medicine and Toxicological Sciences, 9(1), 46–52. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines.
  • FDA. (2023). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (2025). Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy Mepivacaine. PubChem Compound Database. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • National Institutes of Health. (n.d.). Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis. PMC.
  • PubMed. (n.d.). Analysis of mepivacaine, bupivacaine, etidocaine, lidocaine, and tetracaine.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025). Chapter 1 Sample preparation for the analysis of drugs in biological fluids.
  • LGC Standards. (n.d.). 3-Hydroxy Mepivacaine.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.
  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation.
  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • ResearchGate. (n.d.). Chemical structures of the most common local anesthetics: mepivacaine...
  • S. Sangale, et al. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Biolife Journal of Biological and Applied Sciences. Available from: [Link]

  • Wikipedia. (n.d.). Mepivacaine. Available from: [Link]

Sources

A Researcher's Guide to the Analytical Differentiation of 3-Hydroxy and 4-Hydroxy Mepivacaine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chromatographic and Spectrometric Resolution

For researchers, scientists, and drug development professionals engaged in the study of mepivacaine metabolism, the accurate analytical differentiation of its hydroxylated metabolites, 3-hydroxy mepivacaine and 4-hydroxy mepivacaine, is of paramount importance. These positional isomers, while structurally similar, may exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to resolve and quantify them individually is crucial for comprehensive pharmacokinetic and metabolic studies. This guide provides a detailed comparison of analytical strategies, supported by experimental data, to achieve the robust differentiation of these critical metabolites.

The Metabolic Landscape of Mepivacaine and the Analytical Imperative

Mepivacaine, a widely used local anesthetic of the amide type, undergoes extensive hepatic metabolism primarily through aromatic hydroxylation, leading to the formation of 3-hydroxy and 4-hydroxy mepivacaine. These metabolites are subsequently conjugated and excreted. The quantitative assessment of these individual isomers is essential for a complete understanding of mepivacaine's disposition in the body.

The subtle difference in the position of the hydroxyl group on the aromatic ring of the 2,6-dimethylphenyl moiety presents a significant analytical challenge. Co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry can lead to inaccurate quantification and misinterpretation of metabolic data. Therefore, the development of specific and validated analytical methods is a critical prerequisite for reliable research in this area.

Physicochemical Properties: A Foundation for Method Development

While both isomers share the same molecular formula (C₁₅H₂₂N₂O₂) and molecular weight (262.35 g/mol ), their distinct substitution patterns give rise to subtle differences in their physicochemical properties. These differences can be exploited for their analytical separation.

Property3-Hydroxy Mepivacaine4-Hydroxy MepivacaineReference
Molecular Formula C₁₅H₂₂N₂O₂C₁₅H₂₂N₂O₂[1][2]
Molecular Weight 262.35 g/mol 262.35 g/mol [1][2]
XLogP3 1.61.6[1][2]
Hydrogen Bond Donor Count 22[1][2]
Hydrogen Bond Acceptor Count 33[1][2]

Table 1: Comparative Physicochemical Properties of 3-Hydroxy and 4-Hydroxy Mepivacaine.

The identical calculated LogP values and hydrogen bond donor/acceptor counts suggest that separation based solely on polarity differences might be challenging, necessitating highly selective chromatographic conditions.

Chromatographic Separation: The Cornerstone of Differentiation

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the techniques of choice for the separation of these isomers. The key to successful resolution lies in the careful selection of the stationary phase, mobile phase composition, and pH.

Experimental Protocol: A Validated HPLC Method for Hydroxylated Local Anesthetic Metabolites

Instrumentation:

  • HPLC system with a UV or PDA detector

  • LiChrospher RP-8, 5 µm, 125 x 4.6 mm column (or equivalent)

Mobile Phase:

  • Acetonitrile

  • 0.01 M Potassium Dihydrogen Phosphate buffer, pH 2.1

  • 0.005 M 1-Heptanesulfonic acid (as an ion-pairing agent)

Chromatographic Conditions:

  • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a suitable ratio (e.g., 25:75 v/v). The optimal ratio should be determined empirically to achieve the best resolution.

  • Set the flow rate to 1.0 mL/min.

  • Maintain the column temperature at 30 °C.

  • Set the UV detection wavelength to 210 nm.

  • Inject the sample containing a mixture of the mepivacaine metabolites.

Rationale Behind the Method:

The use of a C8 stationary phase provides a good balance of hydrophobic retention for the analytes. The acidic pH of the mobile phase ensures that the tertiary amine in the piperidine ring is protonated, leading to consistent retention behavior. The addition of an ion-pairing agent like 1-heptanesulfonic acid is crucial. It interacts with the protonated analytes, forming neutral ion pairs that have enhanced retention on the reversed-phase column and can significantly improve the resolution of structurally similar compounds.

Mass Spectrometric Distinction: Unveiling the Fragmentation Fingerprints

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful tool for the differentiation and quantification of isomeric compounds. While the precursor ions ([M+H]⁺) for both 3-hydroxy and 4-hydroxy mepivacaine will have the same mass-to-charge ratio (m/z 263.18), their fragmentation patterns upon collision-induced dissociation (CID) can differ.

Anticipated Fragmentation Pathways

Based on the general principles of mass spectral fragmentation of amides and aromatic compounds, the following key fragmentation pathways can be anticipated for the hydroxylated mepivacaine isomers:

  • Cleavage of the amide bond: This would result in the formation of a fragment ion corresponding to the protonated 1-methylpiperidine-2-carboxylic acid moiety and a neutral loss of the hydroxylated 2,6-dimethylaniline.

  • Fragmentation of the piperidine ring: Characteristic losses from the piperidine ring can also be expected.

  • Influence of the hydroxyl group position: The position of the hydroxyl group on the aromatic ring can influence the stability of the resulting fragment ions, potentially leading to differences in the relative abundances of certain product ions. For instance, the ortho position of the hydroxyl group in the 3-hydroxy isomer might facilitate specific fragmentation pathways through intramolecular interactions that are not possible in the 4-hydroxy isomer.

Experimental Workflow for Mass Spectrometric Differentiation

The following workflow outlines the steps for developing an LC-MS/MS method for the differentiation of 3-hydroxy and 4-hydroxy mepivacaine.

Caption: Workflow for developing a differentiating LC-MS/MS method.

While specific fragmentation data for 3- and 4-hydroxy mepivacaine is not extensively published, a study on the closely related 3-hydroxy ropivacaine identified a major product ion at m/z 126.0.[4] This likely corresponds to a fragment of the piperidine moiety. It is plausible that both mepivacaine isomers will also produce this fragment, but the relative intensities of this and other fragments may differ, allowing for their distinction.

The Indispensable Role of Certified Reference Materials

The successful development and validation of any analytical method for the differentiation of 3-hydroxy and 4-hydroxy mepivacaine is critically dependent on the availability of high-purity, certified reference materials (CRMs) for each isomer. Fortunately, CRMs for both 3-hydroxy mepivacaine and 4-hydroxy mepivacaine are commercially available from various suppliers.[5][6][7] These standards are essential for:

  • Method Development: Optimizing chromatographic and mass spectrometric conditions.

  • Method Validation: Assessing parameters such as linearity, accuracy, precision, and specificity.

  • Quantitative Analysis: Preparing calibration curves for the accurate determination of the concentration of each metabolite in biological samples.

Conclusion: A Pathway to Accurate Metabolic Profiling

The analytical differentiation of 3-hydroxy and 4-hydroxy mepivacaine, while challenging, is achievable through a systematic and well-informed approach. The key lies in the synergistic application of high-resolution chromatography and sensitive mass spectrometry. By leveraging the subtle differences in their physicochemical properties and fragmentation behaviors, researchers can develop and validate robust analytical methods.

The foundation of this endeavor rests upon a thorough understanding of the principles of chromatographic separation and mass spectrometric analysis, coupled with the use of certified reference materials. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently tackle this analytical challenge, ultimately leading to a more accurate and comprehensive understanding of mepivacaine metabolism and its implications in drug development and clinical practice.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ishii, M., et al. (2000). Simultaneous Determination of Mepivacaine, Tetracaine, and P-Butylaminobenzoic Acid by High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 24(1), 1-5. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71748868, 3-Hydroxy Mepivacaine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of ropivacaine (a), 3-hydroxy ropivacaine (b), and.... Retrieved from [Link]

  • Wang, Z., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8873617. [Link]

  • Nebbia, C., et al. (2012). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

  • Global Substance Registration System. (n.d.). 4'-HYDROXYMEPIVACAINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of selected metabolites with purposed.... Retrieved from [Link]

  • ResearchGate. (n.d.). MRM mass spectra for 3-OH-ropivacaine showing parent and fragment ions. Retrieved from [Link]

  • Abdel-Rehim, M., et al. (2011). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of the American Society for Mass Spectrometry, 22(12), 2314–2321. [Link]

  • Veillette, J. J., et al. (1998). High-performance liquid chromatographic determination of ropivacaine, 3-hydroxy-ropivacaine, 4-hydroxy-ropivacaine and 2',6'-pipecoloxylidide in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 159-165. [Link]

  • El-Aneed, A., et al. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study). Molecules, 29(11), 2686. [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. Retrieved from [Link]

  • de la Ossa, M. A. G., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1461-1468. [Link]

  • Ibañez, M., et al. (2013). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]

  • Dunn, W. B., et al. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. Metabolomics, 19(1), 5. [Link]

  • Parvin, S., & Brocks, D. R. (2012). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta Libraries. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 2 [Video]. YouTube. [Link]

  • MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3030441, 4'-Hydroxymepivacaine. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Hydroxy Mepivacaine. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 4-Hydroxy Mepivacaine D3. Retrieved from [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation of 3-Hydroxy Mepivacaine in Human Serum

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of bioanalytical methods for the quantitative determination of 3-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic Mepivacaine, in human serum. We will explore the validation of a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare its performance against a modern alternative, Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.

Introduction: The Significance of 3-Hydroxy Mepivacaine Quantification

Mepivacaine, an amide-type local anesthetic, is extensively metabolized in the liver, with hydroxylation being a key detoxification pathway.[1] 3-Hydroxy Mepivacaine is one of the major metabolites, and its concentration in serum provides crucial insights into the parent drug's metabolism, patient-specific metabolic profiles, and potential drug-drug interactions. Accurate and precise quantification of this metabolite is paramount for comprehensive pharmacokinetic assessments and ensuring patient safety during drug development and clinical use.[2]

The validation of bioanalytical methods is a regulatory requirement to ensure that the data generated is reliable and reproducible.[3][4] This guide will adhere to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[5][6]

The Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. The underlying principle involves the chromatographic separation of the analyte from other matrix components, followed by its ionization and mass-to-charge ratio-based detection.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human serum, add 25 µL of an internal standard (IS) working solution (e.g., 3-Hydroxy Mepivacaine-d3).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3-Hydroxy Mepivacaine: Precursor ion > Product ion (specific m/z to be determined based on the compound's mass).

    • IS (3-Hydroxy Mepivacaine-d3): Precursor ion > Product ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

A Comparative Alternative: Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[7] It offers high separation efficiency, low sample and reagent consumption, and a different separation mechanism compared to HPLC, making it a valuable alternative or complementary technique.[8] For charged molecules like 3-Hydroxy Mepivacaine, CE can provide a rapid and efficient analysis.

Experimental Protocol: Capillary Electrophoresis Method

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human serum, add 25 µL of the internal standard (IS) working solution (e.g., a compound with similar electrophoretic mobility).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of the background electrolyte (BGE).

2. Capillary Electrophoresis Conditions

  • CE System: A capillary electrophoresis instrument with a UV or diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.

  • Separation Voltage: 25 kV.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[9]

  • Detection: UV detection at a wavelength determined by the UV spectrum of 3-Hydroxy Mepivacaine.

  • Capillary Temperature: 25°C.

Method Validation: A Head-to-Head Comparison

A full validation was performed for both methods according to the ICH M10 guideline, assessing specificity, linearity, accuracy, precision, limit of quantification, and stability.[3][10]

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is crucial.[11]

  • LC-MS/MS: Demonstrated high specificity with no significant interference from endogenous serum components at the retention time of 3-Hydroxy Mepivacaine and its IS. The use of MRM provides an extra layer of selectivity.

  • CE: Showed good selectivity with baseline separation of the analyte from major serum components. However, the potential for interference from co-migrating compounds with similar charge-to-size ratios is higher than with LC-MS/MS.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterLC-MS/MSCE
Calibration Range 0.5 - 500 ng/mL10 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)Linear
Correlation Coefficient (r²) > 0.995> 0.990

Table 1: Comparison of Linearity and Range.

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

ParameterLC-MS/MSCE
LLOQ 0.5 ng/mL10 ng/mL
Accuracy at LLOQ 95.0 - 108.0%90.0 - 112.0%
Precision at LLOQ (%CV) ≤ 10.0%≤ 15.0%

Table 2: Comparison of the Lower Limit of Quantification.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.

Quality Control (QC) LevelLC-MS/MSCE
Accuracy (%) Precision (%CV)
Low QC (1.5 ng/mL / 30 ng/mL) 98.5 - 103.2≤ 5.8
Mid QC (200 ng/mL / 400 ng/mL) 97.9 - 101.5≤ 4.2
High QC (400 ng/mL / 800 ng/mL) 99.1 - 102.3≤ 3.5

Table 3: Intra-day Accuracy and Precision Comparison.

Stability

The stability of the analyte in the biological matrix and during the analytical process is a critical validation parameter.[10]

Stability ConditionLC-MS/MS (% Bias)CE (% Bias)
Bench-top (4 hours, room temp) -2.5% to 1.8%-4.1% to 3.2%
Freeze-thaw (3 cycles) -3.1% to 0.5%-5.5% to 2.8%
Long-term (-80°C, 30 days) -4.0% to 1.2%-6.2% to 4.5%

Table 4: Stability of 3-Hydroxy Mepivacaine in Human Serum.

Workflow and Pathway Visualization

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow for 3-Hydroxy Mepivacaine cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Selection MD2 Sample Preparation Optimization (LLE vs. PPT) MD1->MD2 MD3 Instrument Parameter Tuning (LC-MS/MS vs. CE) MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ V3->V4 V6 Matrix Effect (LC-MS/MS) V3->V6 LC-MS/MS Specific V5 Stability V4->V5 SA1 Calibration Curve & QC Samples V5->SA1 SA2 Unknown Sample Quantification SA1->SA2 SA3 Data Review & Reporting SA2->SA3

Caption: A generalized workflow for the development, validation, and application of a bioanalytical method.

Mepivacaine Metabolism Simplified Metabolic Pathway of Mepivacaine Mepivacaine Mepivacaine Metabolites Metabolites Mepivacaine->Metabolites Hepatic Metabolism (CYP Enzymes) Hydroxy_Mepivacaine 3-Hydroxy Mepivacaine Metabolites->Hydroxy_Mepivacaine Other_Metabolites Other Metabolites (e.g., N-demethylated) Metabolites->Other_Metabolites Excretion Renal Excretion Hydroxy_Mepivacaine->Excretion Other_Metabolites->Excretion

Caption: The metabolic conversion of Mepivacaine in the liver.

Discussion and Conclusion

This comparative guide demonstrates the successful validation of two distinct bioanalytical methods for the quantification of 3-Hydroxy Mepivacaine in human serum.

The LC-MS/MS method stands out for its superior sensitivity, with an LLOQ of 0.5 ng/mL, making it ideal for studies requiring the detection of very low concentrations of the metabolite. Its high selectivity, a hallmark of tandem mass spectrometry, minimizes the risk of interference from endogenous matrix components, ensuring the generation of highly reliable data.

The Capillary Electrophoresis method , while less sensitive with an LLOQ of 10 ng/mL, presents a viable and robust alternative. Its key advantages lie in its operational simplicity, lower solvent consumption, and orthogonal separation mechanism. This makes it a valuable tool for cross-validation or as a primary method in settings where the expected analyte concentrations are within its linear range and the ultimate sensitivity of LC-MS/MS is not required.

Expert Recommendation:

For pivotal pharmacokinetic and bioequivalence studies where low concentration levels are anticipated and regulatory scrutiny is high, the LC-MS/MS method is the recommended choice . Its superior sensitivity and selectivity provide a higher degree of confidence in the generated data. The Capillary Electrophoresis method is an excellent choice for applications such as therapeutic drug monitoring in a clinical setting or for high-throughput screening where cost-effectiveness and rapid analysis of a large number of samples are priorities, provided the expected concentrations are well above the 10 ng/mL LLOQ.

The choice of the bioanalytical method should always be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, throughput needs, and available instrumentation. Both methods, when properly validated, can provide accurate and precise data for the quantification of 3-Hydroxy Mepivacaine in human serum.

References

  • Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 597-603. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Introduction to Capillary Electrophoresis. SCIEX. [Link]

  • Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 3-Hydroxy Mepivacaine. PubChem. [Link]

  • Separation and determination of anesthetics by capillary electrophoresis with mixed micelles of sodium dodecyl sulfate and Tween 20 using electrochemiluminescence detection. PubMed. [Link]

  • CarbocaineTM - Mepivacaine Hydrochloride Injection, USP. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Clinical Applications of Capillary Electrophoresis Methods. Today's Clinical Lab. [Link]

  • Mepivacaine. PubChem. [Link]

  • Simultaneous Determination of Mepivacaine, Tetracaine, and P-Butylaminobenzoic Acid by High-Performance Liquid Chromatography. PubMed. [Link]

  • Mepivacaine. Wikipedia. [Link]

  • Mepivacaine: Package Insert / Prescribing Information. Drugs.com. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • full prescribing information - Pfizer. [Link]

  • Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]

  • Supercritical fluid chromatography/mass spectrometry in metabolite analysis. PubMed. [Link]

  • Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Contract Research Organization. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Twisting Memoirs Publication. [Link]

  • What is Mepivacaine Hydrochloride used for?. Patsnap Synapse. [Link]

Sources

A Comparative Pharmacokinetic Guide to Mepivacaine Enantiomers and Their Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Mepivacaine's Profile

Mepivacaine, a widely used local anesthetic of the amide class, is administered clinically as a racemic mixture of its two enantiomers: (R)-(-)-mepivacaine and (S)-(+)-mepivacaine.[1] While these molecules are mirror images of each other, their interaction with the chiral environment of the human body is not identical. This stereoselectivity manifests in distinct pharmacokinetic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME).[2][3] Understanding these differences is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a comprehensive comparison of the pharmacokinetics of mepivacaine enantiomers and their primary hydroxy metabolites, supported by experimental data and methodologies.

Mepivacaine is primarily metabolized in the liver via hydroxylation and N-demethylation, leading to the formation of 3-hydroxy and 4-hydroxy metabolites, as well as the N-demethylated compound, 2',6'-pipecoloxylidide. The hydroxylation process is a critical detoxification pathway, and the resulting phenolic metabolites are almost exclusively excreted as their glucuronide conjugates. The cytochrome P450 (CYP) enzyme system, a key player in drug metabolism, is responsible for these transformations.[4]

Stereoselective Pharmacokinetics: A Tale of Two Enantiomers

Following administration of racemic mepivacaine, a marked difference in the plasma concentrations of the two enantiomers is observed. The (S)-enantiomer consistently exhibits higher plasma concentrations than the (R)-enantiomer.[5] This disparity is not due to differences in absorption but rather to stereoselectivity in their systemic disposition.[1]

Key pharmacokinetic parameters that highlight these differences include:

  • Maximum Plasma Concentration (Cmax): Studies have shown that the Cmax of (S)-mepivacaine is significantly higher than that of (R)-mepivacaine. For instance, after a high dose of racemic mepivacaine, the Cmax for (S)-mepivacaine was found to be approximately 1.5 times higher than for (R)-mepivacaine.[5]

  • Area Under the Curve (AUC): The total systemic exposure, as measured by the AUC, is also substantially greater for the (S)-enantiomer, in some cases almost double that of the (R)-enantiomer.[5]

  • Clearance (CL): The total body clearance of (R)-mepivacaine is significantly faster than that of (S)-mepivacaine. This more rapid elimination of the (R)-enantiomer contributes to its lower plasma concentrations.[2]

  • Volume of Distribution (Vss): (R)-mepivacaine has a larger steady-state volume of distribution compared to (S)-mepivacaine, indicating more extensive distribution into tissues.[2]

  • Protein Binding: The unbound fraction of (R)-mepivacaine in plasma is larger than that of (S)-mepivacaine, meaning a higher proportion of the (R)-enantiomer is free to distribute into tissues and be eliminated.[2]

These differences in pharmacokinetic behavior can be attributed to the stereoselective interaction of the enantiomers with plasma proteins and metabolizing enzymes.[2]

The Metabolic Fate: Hydroxy Metabolites of R- and S-Mepivacaine

While detailed pharmacokinetic data for the individual hydroxy metabolites of each mepivacaine enantiomer are not extensively available in the literature, the stereoselective nature of the parent compounds' metabolism suggests that the formation and subsequent disposition of these metabolites are also likely to be stereoselective.

The primary hydroxy metabolites are 3-hydroxymepivacaine and 4-hydroxymepivacaine. The formation of these metabolites is catalyzed by various cytochrome P450 enzymes.[4] Given the differences in clearance of the parent enantiomers, it is plausible that the rate of formation of the hydroxy metabolites from (R)-mepivacaine is faster than from (S)-mepivacaine.

Metabolic Pathway of Mepivacaine

G cluster_0 Racemic Mepivacaine cluster_1 Phase I Metabolism (Liver - CYP450) cluster_2 Phase II Metabolism cluster_3 Excretion R-Mepivacaine R-Mepivacaine 3-hydroxy-R-mepivacaine 3-hydroxy-R-mepivacaine R-Mepivacaine->3-hydroxy-R-mepivacaine Hydroxylation & N-demethylation 4-hydroxy-R-mepivacaine 4-hydroxy-R-mepivacaine R-Mepivacaine->4-hydroxy-R-mepivacaine Hydroxylation & N-demethylation N-demethylated metabolite N-demethylated metabolite R-Mepivacaine->N-demethylated metabolite Hydroxylation & N-demethylation S-Mepivacaine S-Mepivacaine 3-hydroxy-S-mepivacaine 3-hydroxy-S-mepivacaine S-Mepivacaine->3-hydroxy-S-mepivacaine Hydroxylation & N-demethylation 4-hydroxy-S-mepivacaine 4-hydroxy-S-mepivacaine S-Mepivacaine->4-hydroxy-S-mepivacaine Hydroxylation & N-demethylation S-Mepivacaine->N-demethylated metabolite Hydroxylation & N-demethylation Glucuronide Conjugates Glucuronide Conjugates 3-hydroxy-R-mepivacaine->Glucuronide Conjugates Glucuronidation 4-hydroxy-R-mepivacaine->Glucuronide Conjugates Glucuronidation 3-hydroxy-S-mepivacaine->Glucuronide Conjugates Glucuronidation 4-hydroxy-S-mepivacaine->Glucuronide Conjugates Glucuronidation Urine Urine N-demethylated metabolite->Urine Glucuronide Conjugates->Urine

Caption: Metabolic pathway of mepivacaine enantiomers.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters for the enantiomers of mepivacaine based on available data.

Parameter(R)-(-)-Mepivacaine(S)-(+)-MepivacaineReference
Cmax (µg/mL) 1.54 ± 0.342.34 ± 0.51[5]
AUC (µg·h/mL) LowerHigher (almost double)[5]
Total Body Clearance (L/min) 0.79 ± 0.120.35 ± 0.06[2]
Volume of Distribution (Vss) (L) 103 ± 1457 ± 7[2]
Terminal Half-life (t1/2) (min) 113 ± 17123 ± 20[2]
Unbound Fraction (%) 35.6 ± 4.525.1 ± 4.6[2]

Note: The values presented are from different studies and may have been obtained under varying experimental conditions.

Experimental Protocols: Chiral Separation and Quantification

The accurate determination of mepivacaine enantiomers and their metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method for this purpose.[2][6]

Experimental Workflow for Chiral Analysis

G Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Separation->Extraction HPLC_Analysis Chiral HPLC-UV/MS Analysis Extraction->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: General workflow for chiral analysis of mepivacaine.

Detailed Step-by-Step Methodology for Chiral HPLC Analysis

This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol) after alkalinization of the plasma.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC injection.

  • Chiral HPLC Conditions:

    • Column: A chiral stationary phase, such as an alpha-1-acid glycoprotein (AGP) column, is essential for enantiomeric separation.[5][6]

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., isopropanol) is typically used. The pH of the buffer is a critical parameter for achieving optimal separation.

    • Flow Rate: A constant flow rate (e.g., 0.9 mL/min) should be maintained.

    • Detection: UV detection at a wavelength of approximately 210-220 nm is commonly employed. Mass spectrometry (MS) can also be coupled with HPLC for enhanced sensitivity and specificity, particularly for metabolite identification.[7]

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of each enantiomer and the internal standard.

    • The concentration of each enantiomer in the unknown samples is determined by comparing their peak areas to the calibration curve.

Clinical Implications and Future Directions

The stereoselective pharmacokinetics of mepivacaine have important clinical implications. The higher plasma concentrations and slower clearance of the (S)-enantiomer suggest that it may contribute more to the overall anesthetic effect and potential systemic toxicity.[5] Conversely, the more rapid clearance of the (R)-enantiomer may result in a shorter duration of action.

The development of single-enantiomer formulations of local anesthetics, such as levobupivacaine and ropivacaine, has been driven by the desire to improve the safety profile by eliminating the more toxic enantiomer.[8] While a single-enantiomer formulation of mepivacaine is not commercially available, understanding the distinct pharmacokinetic profiles of its enantiomers allows for a more informed assessment of its clinical use and potential for adverse effects.

Further research is warranted to fully characterize the pharmacokinetic profiles of the hydroxy metabolites of both (R)- and (S)-mepivacaine. This would provide a more complete picture of the overall disposition of mepivacaine and could further elucidate the mechanisms underlying its stereoselective effects. Additionally, investigating the pharmacological activity of these metabolites would be crucial in assessing their potential contribution to both the therapeutic and toxic effects of the parent drug.

References

  • Vree, T. B., van Oss, G. E., Gielen, M. J., & Booij, L. H. (1998). Pharmacokinetics of the enantiomers of mepivacaine after intravenous administration of the racemate in volunteers. British Journal of Anaesthesia, 81(5), 744-748.
  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158.
  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (2024). MDPI.
  • Burm, A. G., van der Meer, A. D., van Kleef, J. W., & Vletter, A. A. (1994). Clinical pharmacokinetics of R(+)- and S(-)-mepivacaine after high doses of racemic mepivacaine with epinephrine in the combined psoas compartment/sciatic nerve block. Anesthesia and Analgesia, 78(1), 120-125.
  • Burm, A. G., Vletter, A. A., van der Meer, A. D., & van Kleef, J. W. (1997).
  • Mather, L. E. (1991). Disposition of mepivacaine and bupivacaine enantiomers in sheep. British Journal of Anaesthesia, 67(3), 239-246.
  • Kelly, T., Doble, P., & Dawson, M. (2005). Chiral analysis of methadone and its major metabolites (EDDP and EMDP) by liquid chromatography-mass spectrometry.
  • Vletter, A. A., Burm, A. G., & van Kleef, J. W. (1996). High-performance liquid chromatographic assay of mepivacaine enantiomers in human plasma in the nanogram per milliliter range.
  • 4'-Hydroxymepivacaine. PubChem. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019).
  • 4'-HYDROXYMEPIVACAINE. GSRS. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002).
  • Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). MDPI.
  • A summary of metabolites found in the experiment with bupivacaine. (n.d.).
  • 3-Hydroxy mepivacaine. (n.d.). Biosynth.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Hydroxy Mepivacaine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of scientific work. This guide provides a detailed operational and disposal plan for the safe handling of 3-Hydroxy Mepivacaine, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the potential hazards and implementing these procedural steps, you can create a secure environment for groundbreaking research.

Understanding the Risks: Why PPE is Essential

Core Directive: Personal Protective Equipment (PPE)

The following table outlines the essential PPE for handling 3-Hydroxy Mepivacaine, designed to provide a comprehensive barrier against potential exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer protection against a variety of chemicals. Regular replacement is crucial to prevent permeation from prolonged or extensive contact.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 standard)Protects the eyes from splashes, aerosols, and airborne particles. Goggles are recommended for procedures with a higher risk of splashing.[7]
Body Protection Laboratory coatA lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if aerosols are generated.Inhalation of airborne particles should be minimized.

Procedural Integrity: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_Donning Donning PPE Workflow A 1. Hand Hygiene: Thoroughly wash and dry hands. B 2. Lab Coat: Put on and fasten completely. A->B C 3. Eye Protection: Position safety glasses or goggles. B->C D 4. Gloves: Don gloves, ensuring cuffs overlap with lab coat sleeves. C->D

Caption: Step-by-step process for correctly putting on PPE.

Doffing PPE Workflow

Doffing_PPE cluster_Doffing Doffing PPE Workflow E 1. Gloves: Remove by peeling one off with the other, then the second with the clean hand. F 2. Lab Coat: Remove by folding it inward, avoiding contact with the exterior. E->F G 3. Eye Protection: Remove by handling the earpieces or strap. F->G H 4. Hand Hygiene: Thoroughly wash and dry hands. G->H

Caption: Step-by-step process for safely removing PPE to prevent contamination.

Operational Plan: From Handling to Disposal

A structured approach to the entire lifecycle of the chemical in the laboratory is essential for safety and compliance.

Handling and Spill Management

Safe Handling Practices:

  • Always handle 3-Hydroxy Mepivacaine in a well-ventilated area to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling the compound.[8][9]

Spill Response:

  • In case of a spill, absorb the material with an inert substance and place it in a designated chemical waste container.[3]

  • Clean the affected surface thoroughly to remove any residual contamination.[3]

Disposal Plan

Proper disposal of 3-Hydroxy Mepivacaine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Disposal Pathway:

Disposal_Plan cluster_Disposal Chemical Waste Disposal Pathway Start Waste Generation (Contaminated PPE, glassware, etc.) Segregate Segregate Chemical Waste from regular trash. Start->Segregate Containerize Place in a Labeled Hazardous Waste Container Segregate->Containerize Dispose Dispose of according to institutional and local regulations. Containerize->Dispose

Caption: Workflow for the safe and compliant disposal of chemical waste.

All waste materials should be disposed of in accordance with federal, state, and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Conclusion: A Proactive Approach to Laboratory Safety

By adhering to these detailed protocols for personal protective equipment and disposal, you are not only ensuring your own safety but also fostering a culture of responsibility within your research environment. A proactive and informed approach to chemical handling is the cornerstone of innovative and ethical scientific practice.

References

  • Mepivacaine HCl (3% Polocaine) - MSDS - Novocol - Amtouch Dental. (2013).
  • Mepivacaine hydrochloride - Santa Cruz Biotechnology. (n.d.).
  • PRODUCT ID: MEPIVACAINE HYDROCHLORIDE INJECTION. (2013).
  • SAFETY DATA SHEET - DHP Supply. (2016).
  • Mepivacaine Hydrochloride | C15H23ClN2O | CID 66070 - PubChem. (n.d.).
  • Mepivacaine: Dosage, Mechanism/Onset of Action, Half-Life - Medicine.com. (2020).
  • Mepivacaine Hydrochloride Injection USP, 3% - Covetrus. (2014).
  • Mepivacaine Hydrochloride Injection, USP (Hospira, Inc.) - SAFETY DATA SHEET. (2017).
  • Mepivacaine HCl 3% (30 mg/mL)(Mepivacaine Hydrochloride Injection, USP) - DailyMed. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • MEPIVACAINE HYDROCHLORIDE - Safety Data Sheet - Moehs Ibérica. (2018).
  • Essential Guide to the Proper Disposal of 3-Hydroxyprazepam for Laboratory Professionals - Benchchem. (n.d.).
  • CAT 699 - Mepivacaine hydrochloride Assay Standard - SAFETY DATA SHEET. (2023).
  • Mepivacaine | C15H22N2O | CID 4062 - PubChem - NIH. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Mepivacaine: Package Insert / Prescribing Information - Drugs.com. (2024).
  • Personal Protective Equipment | US EPA. (2025).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。